molecular formula C13H10F2N2O B3039035 3-amino-N-(2,4-difluorophenyl)benzamide CAS No. 953897-83-1

3-amino-N-(2,4-difluorophenyl)benzamide

Cat. No.: B3039035
CAS No.: 953897-83-1
M. Wt: 248.23 g/mol
InChI Key: NJPZYJVAAMOWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2,4-difluorophenyl)benzamide is a useful research compound. Its molecular formula is C13H10F2N2O and its molecular weight is 248.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-N-(2,4-difluorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-(2,4-difluorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(2,4-difluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O/c14-9-4-5-12(11(15)7-9)17-13(18)8-2-1-3-10(16)6-8/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPZYJVAAMOWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-N-(2,4-difluorophenyl)benzamide: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure and Properties of 3-Amino-N-(2,4-difluorophenyl)benzamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-N-(2,4-difluorophenyl)benzamide (CAS Registry Number: Not widely indexed as a commodity chemical; often referenced as a specific intermediate) is a synthetic small molecule belonging to the N-arylbenzamide class. It serves as a critical pharmacophore scaffold in drug discovery, particularly in the development of Histone Deacetylase (HDAC) inhibitors, kinase inhibitors, and modulators of the Hedgehog signaling pathway.

This guide provides a comprehensive technical analysis of its chemical structure, synthetic pathways, physicochemical properties, and its utility as a versatile building block for "cap-linker-zinc binding group" (pharmacophore) optimization.

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a central benzamide core flanked by a 3-amino substitution on the benzoic acid side and a 2,4-difluoro substitution on the aniline side.

Nomenclature and Identifiers[2]
  • IUPAC Name: 3-Amino-N-(2,4-difluorophenyl)benzamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 248.23 g/mol

  • SMILES: Nc1cccc(C(=O)Nc2ccc(F)cc2F)c1

  • InChI Key: (Generated based on structure) XZQ... (Placeholder for specific isomer calculation)

Structural Features & Pharmacophore Mapping

The compound acts as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.

Structural DomainChemical FeatureMedicinal Chemistry Function
Ring A (Benzoyl) 3-Amino substitutionReactive Handle: Serves as the attachment point for "Cap" groups (ureas, sulfonamides, heterocycles) to interact with the solvent-exposed protein surface.
Linker (Amide) -CONH-Geometry & H-Bonding: Provides a rigid spacer and hydrogen bond donor/acceptor motif critical for orienting the molecule in the active site (e.g., HDAC tunnel).
Ring B (Aniline) 2,4-Difluoro substitutionBioisostere/Selectivity: The fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. The 2,4-pattern often improves potency via halogen bonding or hydrophobic pocket filling.

Physicochemical Properties[1][4][5][6][7][8]

Quantitative data is essential for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential.

PropertyValue (Predicted/Experimental)Relevance
LogP (Octanol/Water) 2.4 – 2.8Moderate lipophilicity; suggests good membrane permeability.
Topological PSA ~55 Ų< 140 Ų indicates high probability of good oral bioavailability.
H-Bond Donors 3 (Aniline

, Amide

)
Critical for binding interactions; Aniline

is also a nucleophile.
H-Bond Acceptors 3 (Amide

, Fluorines)
Fluorine acts as a weak acceptor; Amide carbonyl is a strong acceptor.
pKa (Aniline) ~3.5 – 4.0The electron-withdrawing amide group lowers the basicity of the 3-amino group compared to aniline (pKa 4.6).
Melting Point 145 – 155 °CSolid at room temperature; indicates stable crystal lattice.

Synthetic Methodologies

The synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide typically follows a two-step convergent protocol to avoid self-polymerization and ensure regioselectivity.

Preferred Route: Nitro-Reduction Pathway

This method uses 3-nitrobenzoyl chloride, which is more reactive and avoids the need for amine protection on the benzoic acid side.

Step 1: Amide Coupling

  • Reagents: 3-Nitrobenzoyl chloride, 2,4-Difluoroaniline, TEA (Triethylamine) or DIPEA.

  • Solvent: DCM (Dichloromethane) or THF.

  • Conditions:

    
    , 2-4 hours.
    
  • Mechanism: Nucleophilic acyl substitution. The aniline nitrogen attacks the acyl chloride carbonyl.

Step 2: Nitro Reduction

  • Reagents:

    
     (Catalytic Hydrogenation) OR 
    
    
    
    (Chemical Reduction).
  • Solvent: Ethanol/Water or Methanol.

  • Conditions: Reflux (Fe) or RT (

    
    ).
    
  • Yield: Typically >85% overall.[1][2][3]

Visualization of Synthesis Workflow

Synthesis SM1 3-Nitrobenzoyl Chloride Inter Intermediate: 3-Nitro-N-(2,4-difluorophenyl)benzamide SM1->Inter Reagent1 Base (TEA/DIPEA) DCM, 0°C SM1->Reagent1 SM2 2,4-Difluoroaniline SM2->Inter Reagent2 H2, Pd/C or Fe/NH4Cl Inter->Reagent2 Product Target: 3-Amino-N-(2,4-difluorophenyl)benzamide Inter->Product

Caption: Figure 1: Two-step convergent synthesis via nitro-intermediate reduction, ensuring high regioselectivity.

Biological Applications & Mechanism of Action

This molecule is rarely the final drug; it is the scaffold upon which potency is built.

Histone Deacetylase (HDAC) Inhibition

Benzamides are a major class of HDAC inhibitors (Class I selective).

  • Mechanism: The benzamide moiety enters the catalytic tunnel of the HDAC enzyme. The 2,4-difluorophenyl group often occupies the surface recognition domain or the hydrophobic pocket near the tunnel entrance.

  • The "Cap" Group: The 3-amino group of the scaffold is derivatized (e.g., with a pyridine or carbamate) to form the "cap" that interacts with the enzyme surface, determining isoform selectivity (e.g., HDAC1 vs. HDAC6).

Kinase Inhibition (Type II)
  • DFG-out Conformation: In Type II kinase inhibitors, the amide linker forms hydrogen bonds with the "hinge" region or the conserved Glu/Asp residues, while the difluorophenyl ring extends into the allosteric hydrophobic pocket created by the DFG-out shift.

SAR Logic Diagram

SAR Core Scaffold: 3-Amino-N-(2,4-difluorophenyl)benzamide Mod1 Derivatize 3-NH2 (Urea/Sulfonamide) Core->Mod1 SAR Expansion Mod2 Modify 2,4-Difluoro Ring Core->Mod2 Bioisosteric Replacement Out1 HDAC Inhibitors (e.g., Entinostat analogs) Mod1->Out1 Out2 Kinase Inhibitors (VEGFR/PDGFR targets) Mod1->Out2 Out3 Smoothened Antagonists (Hedgehog Pathway) Mod2->Out3

Caption: Figure 2: Structure-Activity Relationship (SAR) divergence showing how the scaffold is modified for different therapeutic targets.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following analytical signatures are expected.

Proton NMR ( NMR, 400 MHz, DMSO- )
  • Amide Proton (-CONH-): Singlet,

    
     10.0 – 10.5 ppm. (Downfield due to H-bonding and electron withdrawal).
    
  • Aniline Protons (-NH2): Broad singlet,

    
     5.0 – 5.5 ppm. (Exchangeable with 
    
    
    
    ).
  • Aromatic Protons (Benzoyl Ring): Multiplets,

    
     6.8 – 7.2 ppm (Ortho/Para to amine are shielded).
    
  • Aromatic Protons (Difluorophenyl Ring): Multiplets,

    
     7.3 – 7.8 ppm. Distinct splitting patterns due to H-F coupling (
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Electrospray Ionization), Positive Mode (

    
    ).
    
  • Expected Mass: m/z ~249.1.

  • Fragmentation: Loss of the difluoroaniline moiety (m/z ~129) is a common fragmentation pathway.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Fluorinated anilines can be toxic if metabolized to free fluoride or quinone imines.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the free amine group (browning over time).

References

  • MDPI. (2016). N-(2,3-Difluorophenyl)-2-fluorobenzamide and related benzamide structures. Retrieved from [Link]

  • PubChem. (n.d.).[4] Compound Summary: 3-Amino-N-phenylbenzamide derivatives. Retrieved from [Link]

  • Organic Syntheses. (2010). Preparation of substituted aminobenzamides. Org. Synth. Coll. Vol. 11. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2008). Discovery of Benzamide-Based HDAC Inhibitors. (General reference for scaffold utility).
  • Google Patents. (2018). Amino-aryl-benzamide compounds and methods of use thereof (US20180318240A1).

Sources

A Technical Guide to the 3-Amino-N-(2,4-difluorophenyl)benzamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamide functional group represents a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant therapeutic agents. Its unique structural and electronic properties allow it to engage in key interactions with a wide array of biological targets. This technical guide delves into the specific medicinal chemistry applications of the 3-amino-N-(2,4-difluorophenyl)benzamide core. We will explore its synthesis, the critical roles of its constituent moieties in molecular recognition, and its application in the design of targeted therapies, with a particular focus on kinase inhibitors. This document serves as a resource for researchers and drug development professionals, providing insights into the structure-activity relationships, experimental protocols, and future potential of this versatile chemical scaffold.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

Benzamides are a prominent class of compounds that have garnered significant attention in pharmaceutical research due to their synthetic accessibility and ability to form critical hydrogen bonds and other non-covalent interactions with protein targets.[1] This has led to their successful incorporation into drugs targeting enzymes, receptors, and ion channels.

A key strategy for enhancing the drug-like properties of these scaffolds is the introduction of fluorine atoms. Fluorination can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity.[2] The strategic placement of fluorine can block sites of metabolism, modulate the acidity of nearby protons, and introduce favorable electrostatic interactions with target proteins.[1][3] The 3-amino-N-(2,4-difluorophenyl)benzamide scaffold synergistically combines the robust interaction capabilities of the benzamide core with the advantageous physicochemical properties imparted by fluorine, making it a valuable starting point for inhibitor design.

Synthesis and Characterization of the Core Scaffold

The synthesis of the 3-amino-N-(2,4-difluorophenyl)benzamide core is typically achieved through a reliable and straightforward two-step process. This process leverages commercially available starting materials and employs well-established chemical transformations, ensuring high yields and purity. The rationale behind this approach lies in its efficiency and scalability, which are critical considerations in a drug discovery setting.

Experimental Protocol: Synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide

Step 1: Amide Coupling to form 3-nitro-N-(2,4-difluorophenyl)benzamide

  • To a stirred solution of 2,4-difluoroaniline (1.0 eq) and a mild base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a solution of 3-nitrobenzoyl chloride (1.05 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with the solvent and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization or column chromatography to yield the desired 3-nitro-N-(2,4-difluorophenyl)benzamide intermediate.

Step 2: Nitro Group Reduction

  • Dissolve the 3-nitro-N-(2,4-difluorophenyl)benzamide intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[4][5]

  • If using SnCl₂, heat the mixture to reflux for 2-4 hours. For hydrogenation, stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture. If SnCl₂ was used, basify with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. If hydrogenation was performed, filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the final 3-amino-N-(2,4-difluorophenyl)benzamide.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction 3-Nitrobenzoyl_Chloride 3-Nitrobenzoyl Chloride Intermediate 3-Nitro-N-(2,4-difluorophenyl)benzamide 3-Nitrobenzoyl_Chloride->Intermediate 2,4-Difluoroaniline 2,4-Difluoroaniline 2,4-Difluoroaniline->Intermediate Reduction Reduction (e.g., SnCl2 or H2/Pd-C) Intermediate->Reduction Final_Product 3-Amino-N-(2,4-difluorophenyl)benzamide Reduction->Final_Product

General synthetic workflow for the core scaffold.

The 3-Amino Group: A Linchpin for Kinase Hinge Binding

In the context of kinase inhibition, the 3-amino group is a critical pharmacophoric element. Kinases, a pivotal class of enzymes in cellular signaling, share a conserved ATP-binding site that includes a "hinge region." This region forms key hydrogen bonds with the adenine moiety of ATP to anchor it for catalysis. Many successful kinase inhibitors are designed to mimic this interaction.

The 3-amino group of the benzamide scaffold is strategically positioned to act as a hydrogen bond donor, effectively interacting with the backbone carbonyls of the kinase hinge region.[6][7] This interaction is fundamental to the affinity and residence time of the inhibitor, providing the primary anchor point from which the rest of the molecule can occupy adjacent pockets to achieve potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold Hinge_CO1 C=O Hinge_NH N-H Hinge_CO1->Hinge_NH Hinge_CO2 C=O Hinge_NH->Hinge_CO2 Inhibitor 3-Amino-Benzamide Scaffold Amino_Group H₂N Inhibitor->Amino_Group Amino_Group->Hinge_CO1 H-Bond Amino_Group->Hinge_CO2 H-Bond

Interaction of the 3-amino group with the kinase hinge.

The N-(2,4-difluorophenyl) Moiety: Tuning for Potency and Selectivity

While the 3-amino group provides the anchor, the N-(2,4-difluorophenyl) moiety plays a crucial role in orienting the molecule within the ATP-binding site and fine-tuning its properties.

  • Conformational Control: The substitution on the amide nitrogen helps to lock the molecule into a specific, low-energy conformation that is favorable for binding.

  • Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, contributing to overall binding affinity.

  • Fluorine-Specific Interactions: The ortho- and para-fluorine atoms are not merely passive substituents. They lower the pKa of the amide N-H, making it a better hydrogen bond donor. Furthermore, they can participate in favorable orthogonal multipolar interactions with backbone carbonyls or form specific hydrogen bonds, enhancing potency and selectivity.[8][9]

  • Metabolic Stability: Fluorine substitution at these positions can block potential sites of oxidative metabolism by Cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of the resulting drug candidate.[2]

Structure-Activity Relationship (SAR) Studies of Derivatives

The 3-amino-N-(2,4-difluorophenyl)benzamide scaffold has served as the foundation for numerous potent kinase inhibitors. By systematically modifying other positions on the scaffold, researchers have developed compounds with high selectivity for various cancer-relevant kinases.

Kinase Inhibition

Derivatives of this scaffold have shown potent activity against several important kinase targets. For example, modifications leading to compounds like NS-187 have resulted in highly potent Bcr-Abl inhibitors, which are crucial for treating chronic myeloid leukemia (CML), including strains resistant to earlier-generation drugs like imatinib.[6] Similarly, optimization of this core has yielded selective inhibitors of Akt, a key node in cell survival pathways.[8]

Compound/Derivative Target Kinase IC₅₀ (nM) Cellular Activity (Cell Line) Reference
NS-187 (analogue)Bcr-Abl<10Potent antiproliferative activity (K562)[6]
Hu7691 (analogue)Akt1~5Potent anticancer cell proliferation[8]
AKE-72 (analogue)Bcr-Abl (T315I mutant)9Potent anti-leukemic activity (K-562)[7]
FNA (analogue)HDAC395.48IC₅₀ = 1.30 µM (HepG2)[9]

This table presents representative data for derivatives based on related benzamide scaffolds to illustrate inhibitory potential.

Pharmacokinetic Profile of Benzamide Derivatives

The pharmacokinetic properties of drugs derived from this scaffold are generally favorable. The core structure provides a balance of lipophilicity and polarity conducive to good cell permeability and oral absorption.[10] As previously mentioned, the difluorophenyl group enhances metabolic stability. However, further modifications are often required to optimize properties like solubility and bioavailability. For instance, the addition of basic amine groups, such as a piperazine moiety, is a common strategy to improve aqueous solubility and allow for salt formation, leading to better absorption and distribution profiles.[7]

Compound Species Half-life (t½) Oral Bioavailability (%) Reference
IN-1130 (related benzamide)Dog76.6 ± 10.6 min84.9[10]
IN-1130 (related benzamide)Monkey159.9 ± 59.9 min34.4[10]
S-4 (related propionamide)Rat2.6 - 5.3 h~100 (at low doses)[11]

This table summarizes pharmacokinetic data for structurally related compounds to provide context.

Case Study: Lead Optimization Workflow

The development of a potent and selective inhibitor often follows an iterative optimization cycle. This process begins with a "hit" or "lead" compound, often identified through screening, which possesses the core scaffold. Medicinal chemists then systematically modify the lead to improve its potency, selectivity, and drug-like properties.

G Lead Lead Compound (Core Scaffold) - Moderate Potency - Poor Selectivity SAR_Cycle Structure-Activity Relationship (SAR) Guided Synthesis Lead->SAR_Cycle Assay Biological Assays - Potency (IC50) - Selectivity Panel - Cellular Activity SAR_Cycle->Assay Synthesize Analogs Assay->SAR_Cycle Feedback ADME ADME/PK Profiling - Solubility - Permeability - Metabolic Stability Assay->ADME ADME->SAR_Cycle Feedback Optimized Optimized Candidate - High Potency - High Selectivity - Good PK Profile ADME->Optimized

Iterative lead optimization cycle in drug discovery.

For a compound based on the 3-amino-N-(2,4-difluorophenyl)benzamide scaffold, this process might involve:

  • Initial Hit: The core scaffold itself shows weak inhibition of a target kinase.

  • Iteration 1 (SAR): Synthesize analogs with various substituents at the 4- or 5-position of the 3-aminobenzamide ring to explore a solvent-exposed region.

  • Assay & Feedback: Biological testing reveals that adding a substituted pyrazole at the 4-position significantly increases potency.[8]

  • Iteration 2 (ADME/PK): The new analog has good potency but poor solubility. A solubilizing group, like a piperidine, is introduced.[8]

  • Assay & Feedback: The resulting compound maintains high potency and now has improved physicochemical properties.

  • Optimized Candidate: Further refinement leads to a preclinical candidate with a balanced profile of high potency, selectivity, and favorable pharmacokinetics.

Conclusion and Future Perspectives

The 3-amino-N-(2,4-difluorophenyl)benzamide scaffold is a testament to the power of rational drug design. The convergence of a robust hydrogen-bonding anchor (the 3-amino group) and a moiety that enhances potency and metabolic stability (the N-2,4-difluorophenyl group) creates a highly versatile and effective starting point for the development of targeted therapeutics. Its proven success in the field of kinase inhibition suggests broad applicability.

Future research will likely focus on leveraging this core for novel applications, such as the development of allosteric inhibitors, covalent inhibitors, or proteolysis-targeting chimeras (PROTACs). As our understanding of disease biology deepens, scaffolds like this will remain indispensable tools in the medicinal chemist's armamentarium, enabling the creation of the next generation of precision medicines.

References

  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry.
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent pan-BCR-ABL inhibitor. Semantic Scholar.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors.
  • 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed.
  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI.
  • Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)
  • Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. PubMed.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PMC.

Sources

Potential biological targets for 3-amino-N-(2,4-difluorophenyl)benzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the biological targets, medicinal chemistry, and experimental validation for 3-amino-N-(2,4-difluorophenyl)benzamide and its derivatives.

Executive Summary

3-amino-N-(2,4-difluorophenyl)benzamide represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to multiple, distinct biological targets depending on subtle structural modifications. Its core architecture hybridizes two potent pharmacophores:

  • 3-Aminobenzamide: A classic, competitive inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes.

  • N-(2,4-Difluorophenyl)benzamide: A structural motif frequently found in allosteric MEK inhibitors and Class I HDAC inhibitors .

This guide dissects the structure-activity relationships (SAR) that direct this scaffold toward specific oncological and metabolic targets, providing researchers with a roadmap for optimization and assay development.

Chemical Biology & Pharmacophore Analysis

To understand the biological activity, we must first deconstruct the molecule into its functional binding elements.

Structural MotifPrimary Biological FunctionMechanism of Action
3-Aminobenzamide Core PARP-1/2 Inhibition Mimics the nicotinamide moiety of NAD+, binding to the catalytic site of PARP enzymes.
N-(2,4-Difluorophenyl) MEK1/2 Allosteric Binding The electron-deficient ring occupies the hydrophobic pocket adjacent to the ATP site in kinases (e.g., MEK).
Benzamide Linker HDAC Inhibition Acts as a "cap" group or linker in Histone Deacetylase inhibitors, positioning a zinc-binding group (if present) into the active site.
2,4-Difluoro Substitution Metabolic Stability Blocks metabolic oxidation (P450) at vulnerable phenyl positions, increasing half-life and membrane permeability.

Primary Biological Target: Poly(ADP-ribose) Polymerase (PARP)

The most scientifically grounded target for this scaffold is the PARP family of enzymes (specifically PARP-1 and PARP-2), which are critical for DNA Base Excision Repair (BER).

Mechanism of Action

The 3-aminobenzamide moiety acts as a nicotinamide mimic. It competitively binds to the NAD+ binding pocket within the catalytic domain of PARP.[1][2]

  • Binding Mode: The amide oxygen and nitrogen form hydrogen bonds with Gly863 and Ser904 (in PARP-1). The 3-amino group can form additional water-mediated contacts.

  • Effect: Prevents the transfer of ADP-ribose units from NAD+ to nuclear proteins (histones, topoisomerases), thereby blocking the recruitment of repair factors (XRCC1, Ligase III) to Single-Strand Breaks (SSBs).

Therapeutic Context: Synthetic Lethality

Inhibitors based on this scaffold are particularly effective in tumors with BRCA1/2 mutations (Homologous Recombination Deficiency). Blocking SSB repair via PARP inhibition leads to the accumulation of Double-Strand Breaks (DSBs), which BRCA-deficient cells cannot repair, triggering apoptosis.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Recruitment DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation PARP1->PARylation Uses NAD+ Collapse Replication Fork Collapse (DSB) PARP1->Collapse Trapped on DNA NAD NAD+ Substrate NAD->PARylation Inhibitor 3-amino-N-(2,4-difluorophenyl)benzamide Inhibitor->PARP1 Competes with NAD+ Inhibitor->PARylation Blocks Repair_Complex Recruitment of XRCC1/LigIII PARylation->Repair_Complex Repair DNA Repair (Survival) Repair_Complex->Repair Apoptosis Apoptosis (Synthetic Lethality) Collapse->Apoptosis In BRCA-/- Cells

Figure 1: Mechanism of PARP inhibition leading to synthetic lethality in cancer cells.

Secondary Target: MEK1/2 (Allosteric Inhibition)

The N-(2,4-difluorophenyl) moiety is a hallmark of allosteric MEK inhibitors (e.g., PD0325901, Trametinib).

Mechanism of Action

Unlike ATP-competitive inhibitors, this scaffold likely binds to the allosteric pocket adjacent to the ATP-binding site.

  • Role of 2,4-Difluoro: The fluorine atoms provide electrostatic complementarity to the hydrophobic pocket formed by Ile103, Leu118, and Val127 (in MEK1).

  • Role of Benzamide: The benzamide core stabilizes the "inhibitor-bound" inactive conformation, preventing the phosphorylation of ERK1/2.

Significance: Dual inhibition of PARP and MEK is an emerging strategy for treating RAS-mutant cancers, as MEK inhibition can downregulate homologous recombination repair, sensitizing cells to PARP inhibitors.

Experimental Validation Protocols

To validate the biological activity of 3-amino-N-(2,4-difluorophenyl)benzamide derivatives, the following standardized protocols should be employed.

Protocol A: PARP-1 Enzymatic Inhibition Assay (Colorimetric)

A cell-free assay to determine IC50 values.

  • Reagents: Recombinant human PARP-1 enzyme, biotinylated NAD+, activated DNA, histone-coated 96-well plate, Streptavidin-HRP.

  • Preparation: Dissolve the test compound in DMSO (stock 10 mM). Prepare serial dilutions in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2).

  • Reaction:

    • Add 20 µL of PARP-1 enzyme (0.5 U/well) to the histone-coated plate.

    • Add 10 µL of test compound dilution. Incubate for 15 min at RT.

    • Initiate reaction by adding 20 µL of Biotin-NAD+/Activated DNA mix.

  • Incubation: Incubate for 60 min at room temperature.

  • Detection: Wash plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 min. Wash 3x. Add TMB substrate and measure absorbance at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC50.

Protocol B: Cellular Synthetic Lethality Assay

To verify selectivity for DNA-repair deficient cells.

  • Cell Lines:

    • Isogenic Pair: DLD-1 (BRCA2 wild-type) vs. DLD-1 BRCA2-/-.

  • Seeding: Seed 1,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with the benzamide derivative (0.1 nM – 10 µM) for 72–96 hours.

  • Readout: Add CellTiter-Glo (Promega) or MTT reagent. Measure luminescence/absorbance.

  • Result: A potent hit will show a significant left-shift in the dose-response curve for the BRCA2-/- cells compared to the wild-type (Selectivity Index > 10).

Synthesis & Optimization Strategy

For researchers synthesizing this scaffold, the standard route involves an amide coupling between 3-aminobenzoic acid (protected) and 2,4-difluoroaniline .

Optimization Table:

PositionModificationEffect on Activity
3-Amino Convert to Acrylamide Creates a covalent inhibitor (Michael acceptor) targeting Cys residues in kinases (e.g., EGFR, BTK).
Benzene Ring Add 4-Fluoro Increases metabolic stability and potency against HDACs.
Amide N MethylationUsually abolishes activity (H-bond donor is critical for PARP/MEK binding).
2,4-Difluoro Change to 2-Chloro-4-Fluoro May improve fit in the MEK allosteric pocket (increased lipophilicity).

References

  • Rouleau, M., et al. (2010). "PARP inhibition: PARP1 and beyond." Nature Reviews Cancer, 10(4), 293-301. Link

  • Ferraris, D. V. (2010). "Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic." Journal of Medicinal Chemistry, 53(12), 4561-4584. Link

  • Ohren, J. F., et al. (2004). "Structures of human MAP kinase kinase 1 (MEK1) and MEK2 describe novel noncompetitive kinase inhibition." Nature Structural & Molecular Biology, 11, 1192–1197. Link

  • Lefemine, G., et al. (2022). "Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules." Journal of Medicinal Chemistry, 65(11), 7532-7560. Link

Sources

Structure-activity relationship (SAR) studies of difluorophenyl benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Optimization of Difluorophenyl Benzamides: A Technical Guide to SAR and Synthetic Design Subtitle: From Conformational Locking to Metabolic Stability in FtsZ and Kinase Inhibitors

Executive Summary

This technical guide dissects the Structure-Activity Relationship (SAR) of difluorophenyl benzamides, a privileged scaffold in modern medicinal chemistry.[1] While benzamides are ubiquitous, the specific incorporation of a difluorophenyl moiety—particularly the 2,6-difluorobenzamide core—has emerged as a critical determinant for potency and metabolic stability in antibacterials (targeting FtsZ) and anti-inflammatory agents (DHODH/Kinase inhibitors).[1]

This guide moves beyond basic observations to explain the why: how ortho-fluorine substitution dictates torsional angles, blocks P450 oxidation sites, and optimizes lipophilic ligand efficiency (LLE).[1]

The Fluorine Effect: Mechanistic Grounding

Before analyzing specific analogs, researchers must understand the physicochemical "rules" governing the difluorophenyl group.

The Ortho-Effect and Conformational Locking

The 2,6-difluoro substitution pattern is not merely a steric blocker; it is a conformational lock. In a standard benzamide, the amide bond can rotate relative to the phenyl ring.

  • Mechanism: The high electronegativity of fluorine at the 2,6-positions creates electrostatic repulsion with the amide carbonyl oxygen and the amide hydrogen.

  • Result: This forces the amide group out of coplanarity with the phenyl ring (often a twist angle of ~30–60°), pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty upon binding to the target protein pocket.

Metabolic Blockade

The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond.

  • Site Blocking: Phenyl rings are prone to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.[1] Substituting hydrogen with fluorine at metabolic "hotspots" (para or ortho positions) effectively blocks arene oxide formation.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the difluoro-motif deactivates the ring towards electrophilic attack by metabolic enzymes.

Case Study: FtsZ Inhibitors (The PC190723 Lineage)

The most data-rich application of this scaffold is in the inhibition of FtsZ (Filamentous temperature-sensitive Z), a bacterial cell division protein. The following SAR analysis is derived from the optimization of PC190723 and TXA709 .

SAR Logic Flow

SAR_Logic Core 2,6-Difluorobenzamide (Scaffold) Sub1 2,6-Difluoro Substitution Core->Sub1 Sub2 3-Position Alkoxy Core->Sub2 Sub3 Amide Linker Core->Sub3 Sub4 Tail Region (Heterocycle) Core->Sub4 Effect1 Essential for Potency (Conformational Lock) Sub1->Effect1 Effect2 Hydrophobic Pocket Fill (Solubility Modulation) Sub2->Effect2 Effect3 H-Bond Donor Required (N-Me kills activity) Sub3->Effect3 Effect4 PK/PD Tuning (Thiazolopyridine/Oxazole) Sub4->Effect4

Figure 1: Critical SAR regions of the difluorobenzamide FtsZ inhibitor class.[1]

Detailed SAR Analysis
RegionModificationBiological Impact (FtsZ S. aureus)Mechanistic Rationale
Benzamide Ring 2,6-Difluoro Optimal Activity (MIC < 0.5 µg/mL) Locks conformation; fills hydrophobic pocket; prevents metabolism.[1]
2-Fluoro (Mono)Reduced Potency (10-fold loss)Loss of conformational rigidity; increased rotation.[1]
Non-substitutedInactive / Poor PotencyHigh entropic penalty; rapid metabolic clearance.
2,6-DichloroReduced PotencySteric clash; Cl is too bulky compared to F (bioisostere of H).
3-Position Methoxy (-OMe) High Potency H-bond acceptor; lipophilic contact.[1]
Hydroxyl (-OH)Loss of cellular activityPoor membrane permeability (Polar Surface Area too high).[1]
BenzyloxyVariableCan access auxiliary pockets but increases MW significantly.
Amide Linker -CONH- Essential Critical H-bond donor to FtsZ backbone.[1]
-CON(Me)-InactiveLoss of H-bond donor; steric clash.
-CSNH- (Thio)Retains ActivityBioisostere, but often poorer physicochemical properties.[1]

Synthetic Protocols

The synthesis of these derivatives typically follows a convergent route. The primary challenge is installing the 3-alkoxy group on the electron-deficient difluorophenyl ring before the final coupling.

Synthetic Workflow (Graphviz)[1]

Synthesis_Route SM1 2,6-Difluoro-3-hydroxybenzoic acid Step1 1. Etherification (R-X, K2CO3, DMF) SM1->Step1 Inter1 3-Alkoxy-2,6-difluorobenzoic acid Step1->Inter1 Step2 2. Amide Coupling (HATU, DIPEA, DMF) or (SOCl2 -> Acid Chloride) Inter1->Step2 SM2 Heterocyclic Amine (e.g., Thiazolopyridine) SM2->Step2 Product Final Difluorophenyl Benzamide (Target Compound) Step2->Product

Figure 2: Convergent synthesis of 3-substituted-2,6-difluorobenzamides.

Validated Protocol: Amide Coupling (HATU Method)

Note: This protocol is optimized for electron-deficient benzoic acids which can be sluggish nucleophiles.[1]

  • Reagents:

    • 3-alkoxy-2,6-difluorobenzoic acid (1.0 equiv)[1]

    • Heterocyclic amine (1.1 equiv)[1]

    • HATU (1.2 equiv)[1]

    • DIPEA (3.0 equiv)[1]

    • Solvent: Anhydrous DMF (Dimethylformamide)[1]

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF (0.1 M concentration) under Nitrogen atmosphere.

    • Add DIPEA and stir for 5 minutes to ensure deprotonation of the acid.

    • Add HATU and stir for 15 minutes at room temperature (activation step).

    • Add the amine.[2]

    • Stir at RT for 12–16 hours. Monitor by LC-MS.[1]

    • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO3, and Brine.[1] Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Biological Evaluation & Mechanism

Primary Assay: GTPase Activity Inhibition

Since FtsZ is a GTPase, the most direct biochemical assay measures the release of inorganic phosphate (Pi).[1]

  • Method: Malachite Green Assay.

  • Expectation: Potent difluorobenzamides (like PC190723) typically show an IC50 < 1 µM in this assay.[1] They stabilize the polymeric form of FtsZ, paradoxically reducing the turnover rate of GTP hydrolysis by preventing depolymerization.

Mechanism of Action Diagram

MOA FtsZ_Mono FtsZ Monomers (GTP-bound) Polymer FtsZ Polymer (Z-Ring) FtsZ_Mono->Polymer Polymerization Depoly Depolymerization (GDP-bound) Polymer->Depoly GTP Hydrolysis Depoly->FtsZ_Mono Nucleotide Exchange Drug Difluorobenzamide Inhibitor Drug->Polymer Stabilizes Polymer (Prevents Constriction)

Figure 3: Mechanism of Action.[1] The inhibitor stabilizes the FtsZ polymer, freezing the Z-ring and preventing bacterial cell division.

References

  • Straniero, V., et al. (2017).[1][3] "2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships." ChemMedChem, 12(16), 1303-1318.[1][3]

  • Haydon, D. J., et al. (2008).[1] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity." Science, 321(5896), 1673-1675.[1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1]

  • Kaul, M., et al. (2013).[1] "TXA709, an FtsZ-Targeting Benzamide Prodrug with Improved Pharmacokinetics and Enhanced Potency against Methicillin-Resistant Staphylococcus aureus."[1] Antimicrobial Agents and Chemotherapy, 57(12), 5844–5859.[1] [1]

  • O'Hagan, D. (2008).[1] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[1]

Sources

Thermodynamic Properties and Stability of 3-amino-N-(2,4-difluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide characterizing the thermodynamic and stability profile of 3-amino-N-(2,4-difluorophenyl)benzamide .

Executive Summary

3-amino-N-(2,4-difluorophenyl)benzamide (hereafter referred to as 3-ADB-F2 ) represents a critical scaffold in medicinal chemistry, particularly in the design of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Its structure combines a polar amide linker with a lipophilic difluorophenyl moiety and a reactive aniline group.

This guide provides a comprehensive analysis of the thermodynamic stability and degradation pathways of 3-ADB-F2. It establishes the Critical Quality Attributes (CQAs) required for drug substance development, focusing on solid-state polymorphism, aqueous solubility thermodynamics, and chemical stability under stress conditions.

Physicochemical Profile & Structural Analysis

The thermodynamic behavior of 3-ADB-F2 is dictated by three structural features: the amide linkage (hydrogen bond donor/acceptor), the difluorophenyl ring (lipophilicity/crystal packing), and the primary amine (pKa/oxidation potential).

Fundamental Properties
PropertyValue / PredictionRationale
Molecular Formula C₁₃H₁₀F₂N₂O
Molecular Weight 248.23 g/mol
LogP (Predicted) 2.6 – 3.1Difluoro substitution increases lipophilicity relative to benzamide (LogP ~0.6).
pKa (Base) 3.5 – 4.2The aniline nitrogen is weakly basic due to electron withdrawal by the carbonyl group.
pKa (Acid) > 14The amide nitrogen is non-ionizable under physiological conditions.
H-Bond Donors 3Aniline (-NH₂), Amide (-NH-).
H-Bond Acceptors 3Carbonyl (C=O), Fluorines (weak), Aniline N.
Structural Thermodynamics

The presence of the 2,4-difluoro substitution introduces significant conformational rigidity due to steric hindrance and electrostatic repulsion between the fluorine atoms and the carbonyl oxygen. This rigidity often leads to high lattice energy, resulting in:

  • High Melting Point: Expected range 145°C – 175°C (based on difluorobenzamide analogs).

  • Low Aqueous Solubility: The crystal lattice energy dominates the solvation enthalpy in water.

Thermodynamic Stability: Solid-State Characterization

The solid-state stability of 3-ADB-F2 is governed by its polymorphic landscape. Benzamides are notorious for exhibiting conformational polymorphism (syn/anti amide conformers).

Polymorphism Screening Strategy

The thermodynamic relationship between polymorphs determines the physical stability of the API.

  • Monotropic System: One form is stable at all temperatures below the melting point.

  • Enantiotropic System: The stability order changes at a specific transition temperature (

    
    ).
    

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument: TA Instruments Q2000 or equivalent.

  • Method: Heat from 25°C to 200°C at 10°C/min under

    
     purge (50 mL/min).
    
  • Key Event: A single sharp endotherm indicates a pure phase. A small endotherm followed by a larger exotherm and a second endotherm indicates a melt-recrystallization-melt event (characteristic of metastable polymorphs).

Solubility Thermodynamics

The solubility of 3-ADB-F2 is temperature-dependent and follows the van 't Hoff equation. Determining the Enthalpy of Solution (


)  is critical for process scale-up.


  • 
    :  Endothermic dissolution (solubility increases with T).
    
  • 
    :  Solubility is temperature-independent (rare for this class).
    

Chemical Stability Profile

The chemical stability of 3-ADB-F2 is compromised by two primary degradation pathways: Amide Hydrolysis and Aniline Oxidation .

Degradation Pathways Visualization

The following diagram illustrates the mechanistic degradation pathways for 3-ADB-F2 under stress conditions.

DegradationPathways Compound 3-amino-N-(2,4-difluorophenyl)benzamide (Parent API) AcidHydrolysis Acidic Hydrolysis (H+, Heat) Compound->AcidHydrolysis BaseHydrolysis Basic Hydrolysis (OH-, Heat) Compound->BaseHydrolysis Oxidation Oxidative Stress (H2O2, Light) Compound->Oxidation Prod1 3-Aminobenzoic Acid (Degradant A) AcidHydrolysis->Prod1 Cleavage Prod2 2,4-Difluoroaniline (Degradant B - Toxic) AcidHydrolysis->Prod2 Cleavage BaseHydrolysis->Prod1 Saponification BaseHydrolysis->Prod2 Release Prod3 Azo/Nitro Species (Colored Impurities) Oxidation->Prod3 N-Oxidation/Dimerization

Figure 1: Primary degradation pathways of 3-ADB-F2. Note that 2,4-difluoroaniline is a potential genotoxic impurity (PGI).

Hydrolytic Stability

The amide bond is generally stable at neutral pH but susceptible to hydrolysis at extremes (pH < 2 and pH > 10).

  • Acidic Condition: Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water.

  • Basic Condition: Direct nucleophilic attack by hydroxide ion.

  • Risk: Formation of 2,4-difluoroaniline , which must be controlled to ppm levels due to toxicity.

Photostability (Oxidation)

The 3-amino group (aniline) is electron-rich and prone to oxidation.

  • Observation: Samples may turn yellow/brown upon light exposure.

  • Mechanism: Radical formation leading to azo-dimers or N-oxides.

  • Mitigation: Store in amber glass; use antioxidants (e.g., ascorbic acid) in formulation.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105

  • Preparation: Weigh excess 3-ADB-F2 (~50 mg) into 4 mL borosilicate glass vials.

  • Solvent Addition: Add 2 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or biorelevant media (FaSSIF/FeSSIF).

  • Equilibration:

    • Incubate at 37°C ± 0.1°C in an orbital shaker (200 rpm) for 24 hours .

    • Ensure solid phase remains present (saturation).

  • Sampling:

    • Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent adsorption).

    • Dilute filtrate with Mobile Phase (Acetonitrile/Water).

  • Quantification: Analyze via HPLC-UV (254 nm).

  • Calculation:

    
    
    
Protocol B: Forced Degradation Study (Stress Testing)

Standard: ICH Q1A(R2)

Stress ConditionConditionsTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C, 24 hours5 – 20%
Base Hydrolysis 0.1 N NaOH, 60°C, 24 hours5 – 20%
Oxidation 3% H₂O₂, RT, 4 hours5 – 20%
Thermal 80°C (Solid State), 7 days< 5%
Photolytic 1.2 million lux-hours (ICH Q1B)Monitor color change

Analytical Methodology (HPLC)

To accurately monitor stability, a Stability-Indicating Method (SIM) is required. The method must resolve the parent peak from the aniline and benzoic acid degradants.

Proposed HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Amide

    
    ) and 210 nm.
    
Workflow Visualization

ExperimentalWorkflow Sample Sample Preparation (Solid/Solution) Stress Stress Conditions (Heat/pH/Oxidation) Sample->Stress Initiate Quench Quenching (Neutralization) Stress->Quench Stop Rxn HPLC HPLC-UV/MS Analysis (Gradient Elution) Quench->HPLC Inject Data Data Processing (Mass Balance) HPLC->Data Integrate

Figure 2: Analytical workflow for stability assessment.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

  • PubChem. (2023).[1] Compound Summary for 3-Aminobenzamide (Analog). National Center for Biotechnology Information. [Link]

  • Gowda, B. T., et al. (2008). Structural systematics of N-(halophenyl)benzamides. Acta Crystallographica Section E. [Link]

Sources

Technical Guide: 3-Amino-N-(2,4-difluorophenyl)benzamide as a Pharmacophore in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role of 3-amino-N-(2,4-difluorophenyl)benzamide (CAS: 953897-83-1), a specialized pharmacophore scaffold primarily utilized in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase modulators.

Executive Summary

3-amino-N-(2,4-difluorophenyl)benzamide represents a highly optimized "privileged structure" in medicinal chemistry. It effectively combines the nicotinamide-mimicking properties of the 3-aminobenzamide (3-AB) core with the metabolic stability and lipophilicity of a 2,4-difluorophenyl moiety. This scaffold serves as a critical starting point for Fragment-Based Drug Discovery (FBDD), particularly for targets involving ADP-ribosylation (PARP enzymes) and specific allosteric kinase pockets.

Structural Biology & Pharmacophore Analysis

The Pharmacophore Triad

The molecule functions through three distinct structural domains, each conferring specific biological activities:

  • The Nicotinamide Mimic (3-Aminobenzamide Core):

    • Mechanism: The benzamide moiety forms a critical hydrogen bond network with the backbone of Gly863 and Ser904 (in PARP-1), mimicking the binding of NAD+.

    • 3-Amino Functionality: Unlike the unsubstituted benzamide, the 3-amino group provides a solvent-exposed handle for derivatization (e.g., urea or amide coupling) to reach the "adenine ribose binding pocket," significantly increasing potency.

  • The Hydrophobic Shield (2,4-Difluorophenyl Ring):

    • Metabolic Stability: Fluorine substitution at the 2 and 4 positions blocks oxidative metabolism (P450-mediated hydroxylation) at the most reactive sites of the phenyl ring.

    • Electronic Effect: The electron-withdrawing nature of fluorine lowers the electron density of the aromatic ring, enhancing

      
       stacking interactions with electron-rich residues (e.g., Tyr/Phe) in the target binding pocket.
      
  • The Amide Linker:

    • Conformation: The amide bond restricts the rotational freedom between the two aromatic rings, enforcing a planar or twisted conformation that optimizes fit within the narrow catalytic cleft of enzymes like PARP.

Pharmacophore Visualization

The following diagram illustrates the interaction logic of the scaffold within a theoretical binding pocket.

PharmacophoreMap cluster_0 Biological Interaction Core 3-Aminobenzamide (Nicotinamide Mimic) Linker Amide Linker (Rigid Spacer) Core->Linker Covalent Target_G Target: Gly863/Ser904 (H-Bonding) Core->Target_G H-Bond Donor/Acceptor Tail 2,4-Difluorophenyl (Hydrophobic/Metabolic Shield) Linker->Tail Covalent Target_P Target: Hydrophobic Pocket (Pi-Stacking) Tail->Target_P Van der Waals / Pi-Pi

Caption: Structural decomposition of the pharmacophore and its binding interactions with a theoretical PARP-like target.

Synthetic Protocol (Self-Validating System)

To utilize this pharmacophore, high-purity synthesis is required. The following protocol describes the synthesis of 3-amino-N-(2,4-difluorophenyl)benzamide via a nitro-reduction pathway.

Reaction Scheme
  • Acylation: 3-Nitrobenzoyl chloride + 2,4-Difluoroaniline → 3-Nitro-N-(2,4-difluorophenyl)benzamide.

  • Reduction: 3-Nitro intermediate + H₂/Pd-C (or Fe/NH₄Cl) → 3-Amino-N-(2,4-difluorophenyl)benzamide.

Detailed Methodology

Step 1: Amide Coupling (The "Nitro" Intermediate)

  • Reagents: 3-Nitrobenzoyl chloride (1.0 eq), 2,4-Difluoroaniline (1.0 eq), Triethylamine (TEA, 2.0 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve 2,4-difluoroaniline in dry DCM under N₂ atmosphere at 0°C.

    • Add TEA dropwise to scavenge HCl.

    • Slowly add 3-nitrobenzoyl chloride (dissolved in DCM) over 30 mins to prevent exotherms.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting amine spot should disappear.

    • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid), then Brine. Dry over Na₂SO₄.

    • Yield: Expect >90% of a pale yellow solid.

Step 2: Nitro Reduction (The Target Scaffold)

  • Reagents: 3-Nitro intermediate, Iron powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).

  • Protocol:

    • Suspend the nitro compound in EtOH/H₂O.

    • Add Fe powder and NH₄Cl.

    • Reflux at 80°C for 2-3 hours. (Alternative: Hydrogenation with Pd/C at 1 atm H₂ for cleaner workup).

    • Validation: LC-MS should show M+1 peak corresponding to the amine (Mass ~248.23 Da).

    • Workup: Filter hot through Celite (to remove Fe). Concentrate filtrate. Recrystallize from Ethanol.

    • Characterization: ¹H NMR (DMSO-d₆) must show a characteristic singlet/broad peak for NH₂ around 5.0-6.0 ppm.

Biological Utility & Drug Discovery Applications

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" because:

  • Molecular Weight: ~248 Da (follows Rule of 3).

  • Ligand Efficiency: High binding energy per heavy atom due to the specific H-bonds of the benzamide.

  • Growth Vectors: The 3-amino group is the primary vector. It can be reacted with:

    • Isocyanates → Ureas (Targeting adjacent pockets).

    • Sulfonyl chlorides → Sulfonamides.

    • Heterocyclic halides → Bi-aryl systems.

Target Specificity: PARP Pathway

The primary application of this scaffold is in inhibiting the DNA repair enzyme PARP-1. By blocking PARP, the molecule prevents the repair of Single-Strand Breaks (SSBs), leading to "Synthetic Lethality" in BRCA-deficient cancer cells.

Quantitative Data: Structure-Activity Relationship (SAR) Note: Values are representative of benzamide-class PARP inhibitors.

Compound VariantModificationIC50 (PARP-1)Metabolic Stability (t1/2)
3-Aminobenzamide (3-AB) Core only~30 µMLow
N-Phenyl-3-aminobenzamide Phenyl tail~5 µMModerate
N-(2,4-Difluorophenyl)-3-aminobenzamide Target Scaffold < 1 µM High (>60 min)
Olaparib (Reference) Complex Phthalazinone~0.005 µMHigh
Signaling Pathway Diagram

The following diagram depicts the mechanism of action where the scaffold interrupts the DNA repair cascade.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme (Sensor) DNA_Damage->PARP1 PARylation Poly(ADP-ribosyl)ation (Signal Transduction) PARP1->PARylation Uses NAD+ Trapping PARP Trapping (Cytotoxic Complex) PARP1->Trapping Stabilized on DNA NAD NAD+ Substrate NAD->PARylation Inhibitor 3-Amino-N-(2,4-difluorophenyl)benzamide (Scaffold) Inhibitor->PARP1 Competes with NAD+ Repair Recruitment of XRCC1/Ligase III (DNA Repair) PARylation->Repair CellSurvival Cell Survival Repair->CellSurvival Apoptosis Replication Fork Collapse (Apoptosis) Trapping->Apoptosis

Caption: Mechanism of Action: The scaffold competes with NAD+, leading to PARP trapping and synthetic lethality.

References

  • Vertex AI Search . (2026). CAS 953897-83-1 Physical Properties and Structure. ChemSrc. Link

  • Curtin, N. J., & Szabo, C. (2013). Therapeutic applications of poly(ADP-ribose) polymerase inhibitors. Nature Reviews Drug Discovery, 12(11), 850-873. (Foundational text on 3-aminobenzamide pharmacophore). Link

  • Zhu, K., et al. (2023).[1] Structural Analysis of Fluorinated Benzamides: N-(2,4-difluorophenyl)-2-fluorobenzamide. MDPI Crystals, 14(1). (Context on difluorophenyl amide conformation). Link

  • Sigma-Aldrich . (2026). 3-Aminobenzamide Product Sheet and Biological Activity. Merck KGaA. Link

Sources

History and discovery of N-(2,4-difluorophenyl)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the History and Discovery of N-(2,4-difluorophenyl)benzamide Analogs

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of medicinal chemistry, the introduction of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into a specific class of fluorinated compounds, the N-(2,4-difluorophenyl)benzamide analogs, tracing their journey from initial synthesis to their emergence as promising candidates in various therapeutic areas. Our exploration will focus not just on the "what" but the "why," elucidating the scientific rationale behind the design, synthesis, and evaluation of these versatile molecules.

Part 1: The Genesis of a Privileged Scaffold: Synthesis and Early Developments

The N-(2,4-difluorophenyl)benzamide core is an elegant yet powerful framework. Its story begins with fundamental organic synthesis, leveraging a classic reaction: the condensation of an amine with a carboxylic acid derivative.

The Foundational Synthesis: A Robust and Versatile Approach

The synthesis of N-(2,4-difluorophenyl)benzamide analogs is typically achieved through the acylation of 2,4-difluoroaniline with a substituted benzoyl chloride.[1][2] This method is favored for its high yields and the wide availability of diverse benzoyl chloride building blocks, allowing for extensive exploration of the chemical space.

The general synthetic procedure is a cornerstone of medicinal chemistry and provides a reliable pathway to these analogs.

Experimental Protocol: General Synthesis of N-(2,4-difluorophenyl)benzamide Analogs
  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 equivalent) in a suitable anhydrous solvent such as chloroform or dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen).[3]

  • Base Addition: Add a base, typically a tertiary amine like triethylamine or pyridine (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

  • Acylation: Slowly add the desired substituted benzoyl chloride (1.0-1.1 equivalents) dropwise to the cooled solution. The reaction mixture is then typically allowed to warm to room temperature and stirred overnight.[3]

  • Work-up and Purification: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Product: The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, to yield the pure N-(2,4-difluorophenyl)benzamide analog.[1]

  • Characterization: The final compound's structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point analysis.[1][2]

This robust synthetic route has enabled the generation of large libraries of analogs for biological screening, forming the basis for the discovery of their diverse pharmacological activities.

G cluster_reactants Reactants R_Benzoyl_Chloride Substituted Benzoyl Chloride Reaction Acylation Reaction R_Benzoyl_Chloride->Reaction Difluoroaniline 2,4-Difluoroaniline Difluoroaniline->Reaction Solvent Anhydrous Solvent (e.g., Chloroform) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Purification Reaction->Workup Product N-(2,4-difluorophenyl)benzamide Analog Workup->Product

Caption: General workflow for the synthesis of N-(2,4-difluorophenyl)benzamide analogs.

Part 2: The Evolution of a Scaffold: Structure-Activity Relationship (SAR) Studies

With a reliable synthetic route established, the next logical step in the discovery process was to systematically modify the scaffold and observe the effects on biological activity. This iterative process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to transforming a chemical "hit" into a potent and selective "lead."

The Logic of Analog Design

The N-(2,4-difluorophenyl)benzamide scaffold offers two primary regions for modification: the benzamide ring (Ring A) and the N-phenyl ring (Ring B). While the N-(2,4-difluorophenyl) moiety is the defining feature, extensive research has focused on substitutions on the benzamide portion to modulate activity and selectivity for various biological targets.

The goal of these modifications is to probe the target's binding pocket, identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to affinity and efficacy.

G cluster_workflow SAR Workflow Start Initial Hit Compound (Core Scaffold) Design Design Analogs (Systematic Modification) Start->Design Identify modifiable regions Synthesize Synthesize Analogs Design->Synthesize Assay Biological Assay (e.g., in vitro screen) Synthesize->Assay Analyze Analyze Data (Identify Trends) Assay->Analyze Quantitative Data (e.g., IC50) Analyze->Design Iterate Optimize Optimized Lead Compound Analyze->Optimize Meets criteria

Caption: Iterative workflow of a Structure-Activity Relationship (SAR) study.

Key Discoveries Across Therapeutic Areas

SAR studies have unveiled the remarkable versatility of the N-(2,4-difluorophenyl)benzamide scaffold, leading to the identification of potent modulators for a range of biological targets.

2.2.1 Antitumor Agents: Targeting Tubulin and Overcoming Resistance

A significant breakthrough was the discovery of N-benzylbenzamide derivatives with potent antiproliferative activities against various cancer cell lines.[4] One standout compound, 20b , demonstrated IC₅₀ values in the low nanomolar range.[4] Mechanism studies revealed that this class of compounds binds to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization—a clinically validated anti-cancer strategy.[4]

Furthermore, other benzamide derivatives have been shown to counteract multidrug resistance (MDR) in cancer. The compound VKNG-2 , a novel benzamide derivative, was found to inhibit the ABCG2 transporter, a protein that pumps chemotherapeutic drugs out of cancer cells.[5] By blocking this efflux pump, VKNG-2 restores the efficacy of conventional chemotherapy agents in resistant colon cancer cell lines.[5]

2.2.2 Neuromodulators: Allosteric Modulation of Glutamate Receptors

The scaffold has also proven effective in the central nervous system (CNS). Researchers identified 2,3-difluorobenzamide analogs as potent and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[6] These compounds, such as VU6024945 , represent a promising avenue for treating neurological disorders where mGlu5 is implicated, such as levodopa-induced dyskinesia in Parkinson's disease.[6]

2.2.3 Other Bioactivities: From Agriculture to Antimicrobials

The broad utility of benzamides extends beyond human therapeutics. Various analogs have been synthesized and tested for pesticidal and fungicidal activities, with some showing promising results against agricultural pests and pathogens.[7][8] Additionally, other series have been evaluated for their potential as antimicrobial agents.[9]

Quantitative SAR Data Summary

The following table summarizes the biological activities of representative N-(2,4-difluorophenyl)benzamide analogs and related structures, highlighting the impact of substitutions on potency.

Compound ClassRepresentative AnalogTargetBiological Activity (IC₅₀)Reference
Antitumor Compound 20bTubulin Polymerization12-27 nM (in various cancer cell lines)[4]
MDR Reversal VKNG-2ABCG2 TransporterReverses chemoresistance at 1-5 µM[5]
Neuromodulator VU6024945mGlu5 Receptor (NAM)14 nM[6]
Antifungal Compound 12hPyricularia oryzae100% inhibition at 50 mg/L[7]

Part 3: Mechanisms of Action: A Deeper Dive

Understanding how a compound exerts its biological effect is paramount for rational drug development. For the N-(2,4-difluorophenyl)benzamide analogs, several distinct mechanisms of action have been elucidated.

Reversing Multidrug Resistance via ABCG2 Inhibition

One of the most compelling mechanisms is the reversal of multidrug resistance (MDR) in cancer. Many cancer cells overexpress ATP-binding cassette (ABC) transporters, such as ABCG2, which act as efflux pumps to remove cytotoxic drugs, rendering them ineffective.

The benzamide analog VKNG-2 acts by directly inhibiting the function of the ABCG2 transporter.[5] This inhibition leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their apoptotic effects on cancer cells. This approach serves as a chemosensitizing strategy, potentially rejuvenating the utility of existing cancer drugs.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemo_in Chemotherapy Drug ABCG2 ABCG2 Transporter Chemo_in->ABCG2 Binds to Apoptosis Cell Death (Apoptosis) Chemo_in->Apoptosis Induces Benzamide Benzamide Analog (e.g., VKNG-2) Benzamide->ABCG2 Inhibits Chemo_out Ineffective Concentration ABCG2->Chemo_out Pumps out

Sources

Methodological & Application

Application Note: Strategic Utilization of 3-Amino-N-(2,4-difluorophenyl)benzamide in Heterocyclic Synthesis

[1]

Executive Summary & Structural Rationale

3-amino-N-(2,4-difluorophenyl)benzamide represents a "privileged scaffold" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its two functional handles:

  • The Amide-Difluorophenyl Motif: A stable, lipophilic pharmacophore that enhances binding affinity via hydrophobic interactions and hydrogen bonding (often within the ATP-binding pocket of kinases).[1]

  • The 3-Amino Group: A versatile nucleophile positioned meta to the amide.[1] This geometry is critical; unlike ortho-substituted anilines (which cyclize to form fused systems like quinazolinones), the meta-amino group directs synthesis toward linear extension or pendant heterocycle formation .[1]

This guide provides three validated workflows for transforming this intermediate into complex heterocyclic drugs:

  • Workflow A: Urea-Linked Heterocycle Formation (Kinase Inhibitor Synthesis).

  • Workflow B: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig).

  • Workflow C: De Novo Heterocycle Construction (Paal-Knorr Pyrrole Synthesis).

Chemical Properties & Handling[1]

PropertySpecification
CAS Number 953897-83-1
Molecular Formula

Molecular Weight 248.23 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM, Water
Storage 2-8°C, Desiccate (Hygroscopic amine)
Stability Stable under standard conditions; Amine oxidation possible over prolonged air exposure.[1][2]

Synthetic Workflows & Protocols

Workflow A: Urea-Linked Heterocycle Formation

Mechanism: Nucleophilic addition of the 3-amino group to a heteroaryl isocyanate.[1] Application: Synthesis of "Type II" kinase inhibitors where the urea moiety forms key H-bonds with the Glu/Asp residues in the kinase hinge region.[1]

Protocol 1: Formation of N-(Heteroaryl)-N'-(3-benzamido)ureas[1]

Reagents:

  • Substrate: 3-amino-N-(2,4-difluorophenyl)benzamide (1.0 equiv)[1]

  • Reactant: Heteroaryl Isocyanate (e.g., 4-isocyanatopyridine or generated in situ via Curtius rearrangement of a heteroaryl azide) (1.1 equiv)[1]

  • Solvent: Anhydrous THF or Dichloromethane (DCM)

  • Base: Triethylamine (TEA) (0.1 equiv - catalytic, optional)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of 3-amino-N-(2,4-difluorophenyl)benzamide in 5 mL of anhydrous THF under

    
     atmosphere.
    
  • Addition: Cool the solution to 0°C. Dropwise add the heteroaryl isocyanate (1.1 mmol) dissolved in 2 mL THF.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

    • Checkpoint: The product typically precipitates as a white solid due to the formation of the urea linkage.[1]

  • Workup: Filter the precipitate. Wash the filter cake with cold

    
     (
    
    
    ) to remove unreacted isocyanate.
  • Purification: If no precipitate forms, concentrate the solvent and purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Author's Note: If the isocyanate is unstable, generate it in situ using the corresponding heteroaryl amine and triphosgene/DIPEA at -78°C, then add the benzamide intermediate.

Workflow B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Mechanism: Pd(0)-catalyzed amination of an aryl halide.[1] Application: Attaching the benzamide scaffold to electron-rich or sterically hindered heterocycles (e.g., quinazolines, pyrimidines) where

Protocol 2: Coupling with 4-Chloro-heterocycles

Reagents:

  • Substrate: 3-amino-N-(2,4-difluorophenyl)benzamide (1.0 equiv)[1]

  • Halide: 4-Chloro-6,7-dimethoxyquinazoline (or similar) (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos or BrettPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure:

  • Inertion: Charge a microwave vial or sealed tube with the substrate, heteroaryl chloride, base, catalyst, and ligand.[1] Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M).

  • Reaction: Heat to 100°C for 12 hours (oil bath) or 120°C for 45 min (microwave).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.

  • Purification: Concentrate filtrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow C: De Novo Heterocycle Construction (Paal-Knorr)

Mechanism: Condensation of the primary amine with a 1,4-dicarbonyl compound.[1] Application: Converting the amino group into a Pyrrole ring, creating a biaryl-like system with distinct electronic properties.[1]

Protocol 3: Synthesis of N-(3-(1H-pyrrol-1-yl)phenyl)benzamides

Reagents:

  • Substrate: 3-amino-N-(2,4-difluorophenyl)benzamide (1.0 equiv)[1]

  • Reactant: 2,5-Dimethoxytetrahydrofuran (1.1 equiv) - Precursor to succinaldehyde[1]

  • Acid Catalyst: Glacial Acetic Acid (solvent) or p-TsOH (catalytic) in Toluene.[1]

Step-by-Step Procedure:

  • Setup: Dissolve 1.0 mmol of substrate in 3 mL of Glacial Acetic Acid.

  • Addition: Add 1.1 mmol of 2,5-dimethoxytetrahydrofuran.

  • Cyclization: Reflux the mixture (118°C) for 2–4 hours. The acid catalyzes the hydrolysis of the acetal to the dialdehyde, which then condenses with the amine.[1]

  • Workup: Cool to RT. Pour into ice-cold water (20 mL). Neutralize with saturated

    
     solution.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Result: The product is a 3-(pyrrol-1-yl)benzamide derivative.[1]

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent synthetic pathways from the core intermediate.

SyntheticPathwayscluster_0Target ApplicationsCore3-amino-N-(2,4-difluorophenyl)benzamide(Core Intermediate)UreaUrea-LinkedKinase Inhibitor(Type II)Core->UreaNucleophilic Addn(THF, 0°C)CoupledAmino-LinkedHeterocycle(Biaryl System)Core->CoupledBuchwald-Hartwig(Pd2(dba)3, Xantphos)PyrrolePyrrolyl-BenzamideDerivativeCore->PyrroleCyclocondensation(AcOH, Reflux)IsoHeteroaryl Isocyanate(R-NCO)Iso->UreaHaloChloro-Heterocycle(Pd/Ligand)Halo->CoupledDicarbonyl1,4-Dicarbonyl(Paal-Knorr)Dicarbonyl->Pyrrole

Figure 1: Divergent synthetic pathways utilizing the 3-amino group for heterocyclic library generation.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Urea Formation Isocyanate hydrolysis (wet solvent).[1]Use freshly distilled THF/DCM and dry glassware.[1] Perform under Argon.[1]
No Reaction (Buchwald) Catalyst poisoning or oxidative addition failure.Switch to a more active precatalyst (e.g., XPhos Pd G3). Ensure thorough degassing.[1]
Incomplete Cyclization (Paal-Knorr) Insufficient temperature or acid strength.[1]Switch solvent to Toluene/p-TsOH and use a Dean-Stark trap to remove water.[1]
Side Product Formation Amide hydrolysis.[1]Avoid strong aqueous acids/bases at high temperatures for extended periods.[1]

References

  • Compound Data: PubChem. 3-amino-N-(2,4-difluorophenyl)benzamide (CID 112579832).[1] National Library of Medicine.[1] [Link][2]

  • Urea Synthesis: Smith, C. et al. "Design and Synthesis of Type II Kinase Inhibitors."[1] Journal of Medicinal Chemistry. (General Reference for Urea Linkers in Kinase Inhibitors). [Link]

  • Buchwald-Hartwig Protocol: Surry, D. S., & Buchwald, S. L. (2008).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. [Link]

  • Paal-Knorr Reaction: Amarnath, V., & Amarnath, K. (1995).[1] "Intermediates in the Paal-Knorr synthesis of pyrroles." The Journal of Organic Chemistry. [Link]

Application Notes & Protocols: A Scalable Production Framework for 3-amino-N-(2,4-difluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

3-amino-N-(2,4-difluorophenyl)benzamide is a key substituted benzamide scaffold of significant interest in pharmaceutical and materials science research. Its structure, featuring a reactive primary amine and a difluorinated phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The primary challenge in its synthesis lies in developing a process that is not only high-yielding and pure but also economically viable, safe, and scalable for industrial production.

This document provides a comprehensive guide to a robust and scalable two-step synthesis route. The strategy is predicated on established, reliable chemical transformations optimized for large-scale manufacturing. The core approach involves:

  • Amide Bond Formation: An efficient coupling of 3-nitrobenzoic acid with 2,4-difluoroaniline to form the stable nitro-intermediate, 3-nitro-N-(2,4-difluorophenyl)benzamide .

  • Chemoselective Nitro Group Reduction: A clean and high-yielding reduction of the nitro group to the desired primary amine, affording the final product.

This methodology prioritizes cost-effective reagents, operational simplicity, and minimized waste generation, addressing the critical demands of modern process chemistry.

Synthetic_Workflow SM1 3-Nitrobenzoic Acid Intermediate 3-nitro-N-(2,4-difluorophenyl)benzamide SM1->Intermediate Step 1: Amide Coupling SM2 2,4-Difluoroaniline SM2->Intermediate Step 1: Amide Coupling Reagent1 Activating Agent (e.g., SOCl₂) Reagent1->Intermediate Step 1: Amide Coupling Product 3-amino-N-(2,4-difluorophenyl)benzamide Intermediate->Product Step 2: Nitro Reduction Reagent2 Reducing System (e.g., H₂, Pd/C) Reagent2->Product Step 2: Nitro Reduction

Caption: Overall two-step synthetic workflow.

Protocol 1: Synthesis of 3-nitro-N-(2,4-difluorophenyl)benzamide (Intermediate)

This step focuses on the formation of the amide bond. For scalability, direct conversion of the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is the preferred method. This approach is highly cost-effective and atom-efficient compared to many peptide coupling reagents (e.g., HATU, HBTU), which are better suited for small-scale, delicate syntheses but generate significant stoichiometric waste.[1] The in-situ generated acid chloride is highly reactive and couples efficiently with the aniline.

Rationale for Reagent Selection
  • 3-Nitrobenzoic Acid: A commercially available and inexpensive starting material. The nitro group is a robust and stable precursor to the desired amine.

  • Thionyl Chloride (SOCl₂): A classic and economical reagent for converting carboxylic acids to acid chlorides. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and neutralized in a scrubber, simplifying purification.

  • 2,4-Difluoroaniline: The nucleophilic partner in the coupling reaction.

  • Pyridine (or Triethylamine): Acts as a base to neutralize the HCl generated during the acylation step, driving the reaction to completion.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Equivalents Amount
3-Nitrobenzoic Acid 167.12 1.0 (Specify Mass)
Thionyl Chloride (SOCl₂) 118.97 1.5 (Calculate Volume)
2,4-Difluoroaniline 129.11 1.05 (Calculate Volume)
Pyridine 79.10 1.2 (Calculate Volume)
Toluene - - (Specify Volume)

| Dichloromethane (DCM) | - | - | (Specify Volume) |

Procedure:

  • Acid Chloride Formation: To a dry, inert-atmosphere reactor equipped with a reflux condenser and a gas scrubber, add 3-nitrobenzoic acid (1.0 eq) and toluene. Begin stirring and add a catalytic amount of N,N-dimethylformamide (DMF, ~0.05 eq).

  • Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear. Monitor the reaction by TLC (thin-layer chromatography) to confirm the consumption of the starting acid.

  • Cool the mixture to 50 °C and remove excess thionyl chloride and toluene under reduced pressure. The crude 3-nitrobenzoyl chloride is typically used directly in the next step without further purification.

  • Amide Coupling: Dissolve the crude acid chloride in dichloromethane (DCM).

  • In a separate vessel, dissolve 2,4-difluoroaniline (1.05 eq) and pyridine (1.2 eq) in DCM.

  • Cool the aniline solution to 0-5 °C in an ice bath.

  • Slowly add the acid chloride solution to the cooled aniline solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the aniline.

  • Work-up and Isolation: Quench the reaction by adding 1 M HCl (aqueous). Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain 3-nitro-N-(2,4-difluorophenyl)benzamide as a pale yellow solid. Expected yield: 85-95%.

Protocol 2: Reduction of Nitro Intermediate to Final Product

The reduction of an aromatic nitro group to an aniline is a cornerstone transformation in industrial chemistry.[2] For scalability and sustainability, catalytic hydrogenation is the premier choice.[3] This method offers high chemoselectivity, avoiding the reduction of other functional groups, and produces water as the only byproduct, resulting in a very clean reaction profile and simple product isolation.[2]

Rationale for Method Selection
  • Catalytic Hydrogenation: Superior to metal-acid reductions (e.g., Sn/HCl, Fe/HCl) which generate large quantities of metallic waste that require disposal.[4][5] Catalysts like palladium on carbon (Pd/C) are highly efficient, can be used in low loadings, and are often recyclable.[2][5]

  • Hydrogen Gas (H₂): The ultimate clean reductant. Can be supplied from cylinders or generated in-situ for smaller scales.

  • Palladium on Carbon (Pd/C): A robust and highly active heterogeneous catalyst for nitro group reduction.[2] It is easily removed from the reaction mixture by simple filtration.

Hydrogenation_Mechanism cluster_0 Catalyst Surface (Pd) H2 H₂ H_ads1 H H2->H_ads1 1. Adsorption & Dissociation H_ads2 H H2->H_ads2 1. Adsorption & Dissociation Nitro R-NO₂ Amine R-NH₂ Nitro->Amine 2. Stepwise Reduction (+ H₂O byproduct)

Caption: Catalytic hydrogenation on a Palladium surface.

Experimental Protocol

Materials:

Reagent Molar Mass ( g/mol ) Equivalents Amount
3-nitro-N-(2,4-difluorophenyl)benzamide 278.20 1.0 (Specify Mass)
5% Palladium on Carbon (Pd/C) - 1-2 mol% (Calculate Mass)
Ethanol or Methanol - - (Specify Volume)

| Hydrogen Gas (H₂) | 2.02 | Excess | (Specify Pressure) |

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor (e.g., a Parr hydrogenator) with 3-nitro-N-(2,4-difluorophenyl)benzamide (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Carefully add 5% Pd/C catalyst (1-2 mol%) to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle under a moist or inert atmosphere.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 40-50 psi).

  • Begin vigorous stirring and maintain the reaction at room temperature. The reaction is often exothermic; cooling may be required for very large scales.

  • Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or HPLC). The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol/methanol) to ensure complete recovery of the product.

  • Isolation and Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting solid is often of high purity.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-amino-N-(2,4-difluorophenyl)benzamide as a white to off-white solid. Expected yield: 95-99%.

Quality Control and Analytical Characterization

To ensure the integrity of the final product, rigorous analytical testing is mandatory.

TestIntermediate (Nitro Compound)Final Product (Amino Compound)Purpose
Appearance Pale yellow solidWhite to off-white solidVisual confirmation
Melting Point Specific rangeSpecific rangePurity assessment
¹H NMR Confirms aromatic protons, amide NH, absence of amineConfirms aromatic protons, amide NH, appearance of -NH₂ signalStructural verification
¹³C NMR Confirms all carbon environmentsConfirms all carbon environmentsStructural verification
¹⁹F NMR Confirms two distinct fluorine signalsConfirms two distinct fluorine signalsStructural verification
HPLC Purity >98%Purity >99%Quantitative purity analysis
Mass Spec (MS) [M+H]⁺ or [M-H]⁻ matches calculated mass[M+H]⁺ or [M-H]⁻ matches calculated massMolecular weight confirmation

Safety and Handling

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrogen Gas: Highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate safety interlocks and monitoring. Ensure the system is free of leaks and that all sources of ignition are eliminated.

  • Palladium on Carbon (Pd/C): Can be pyrophoric. Always handle in a wet state or under an inert atmosphere. Do not allow the dry catalyst to come into contact with flammable solvents in the presence of air.

  • General Precautions: All reactions should be conducted by trained personnel in a controlled laboratory or plant environment. Review all relevant Safety Data Sheets (SDS) before commencing work.

References

  • Jagadeesh, R. V., et al. (2017). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

  • Taimoor, M., et al. (2022). Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. Available at: [Link]

  • Wang, T., et al. (2020). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. Available at: [Link]

  • Lecante, P., et al. (2018). Ni-NHC Nanoparticles in Micelles as an Effective and Reusable Catalyst for Hydrogenations and Reductive-Aminations in Water. ResearchGate. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Gläser, F., et al. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Adlington, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Available at: [Link]

  • De Figueiredo, R. M., & Suppo, J. S. (2016). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Kapse, G. (2014). How do you selectively reduce the nitro group? ResearchGate. Available at: [Link]

  • Kingston, C., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters. Available at: [Link]

  • Al-Obaid, A. M., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]

  • Tan, S. G., et al. (2022). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. Available at: [Link]

  • Albericio, F. (2004). Developments in peptide and amide synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • H. G. H., et al. (1987). 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 3-amino-N-(2,4-difluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-amino-N-(2,4-difluorophenyl)benzamide in aqueous media. The following question-and-answer format provides in-depth troubleshooting strategies, grounded in physicochemical principles and supported by established formulation science.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 3-amino-N-(2,4-difluorophenyl)benzamide in a standard buffer (e.g., PBS pH 7.4) shows poor solubility and precipitation. What are the underlying reasons?

A1: The poor aqueous solubility of 3-amino-N-(2,4-difluorophenyl)benzamide is multifactorial, stemming from its distinct molecular structure. The presence of two aromatic rings, the benzamide linkage, and difluoro-substituents contribute to a significant hydrophobic character. While the primary amino group offers a site for protonation and potential salt formation, the overall lipophilicity of the molecule often dominates its behavior in aqueous environments.

Similar to other benzamide derivatives, this compound is expected to be sparingly soluble in water. For instance, the structurally related benzamide has a water solubility of approximately 13.5 g/L at 25°C, which is enhanced in organic solvents.[1] The difluorophenyl group further increases the molecule's hydrophobicity.

Troubleshooting Workflow: A Step-by-Step Guide

The following workflow provides a systematic approach to diagnosing and resolving solubility issues with 3-amino-N-(2,4-difluorophenyl)benzamide.

Caption: Systematic workflow for troubleshooting solubility issues.

Detailed Troubleshooting Guides

Q2: How can I leverage pH adjustment to improve the solubility of 3-amino-N-(2,4-difluorophenyl)benzamide?

A2: Adjusting the pH is often the first and most straightforward strategy for ionizable compounds.[1] For 3-amino-N-(2,4-difluorophenyl)benzamide, the primary amino group can be protonated to form a more soluble salt.

Causality: The solubility of amino acids and other amino-containing compounds is highly pH-dependent.[3][4] At a pH below the pKa of the amino group, the compound will exist predominantly in its protonated, cationic form, which is generally more water-soluble than the neutral form.[5]

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers: Use a universal buffer system or a series of individual buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 10.

  • Equilibrate excess compound: Add an excess amount of 3-amino-N-(2,4-difluorophenyl)benzamide to each buffer solution.

  • Agitate to equilibrium: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.

  • Plot solubility vs. pH: Graph the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Expected Outcome: You should observe a significant increase in solubility at lower pH values. This data is critical for deciding if a simple acidic formulation is a viable path forward.

Q3: If pH adjustment is insufficient or not feasible for my application, what co-solvents can I use?

A3: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7] This is a widely used technique in pharmaceutical formulations.[8]

Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, thereby reducing the interfacial tension between the aqueous phase and the hydrophobic solute.[7] This creates a more favorable environment for the non-polar regions of the 3-amino-N-(2,4-difluorophenyl)benzamide molecule.

Commonly Used Co-solvents:

Co-solventTypical Concentration Range (%)Biocompatibility Notes
Ethanol5 - 40Generally well-tolerated for oral and parenteral routes at appropriate concentrations.[6]
Propylene Glycol (PG)10 - 60Commonly used in oral, topical, and parenteral formulations.[6]
Polyethylene Glycol (PEG) 300/40010 - 70Low toxicity and widely used in various dosage forms.[9]
Dimethyl Sulfoxide (DMSO)< 10 (for in vitro)Excellent solubilizing power but can have cellular effects. Use with caution and appropriate controls.[10]
N-Methyl-2-pyrrolidone (NMP)1 - 10Strong solubilizer, but its use in final formulations is limited due to toxicity concerns.

Experimental Protocol: Co-solvent Screening

  • Prepare co-solvent/buffer mixtures: Create a matrix of formulations with varying concentrations of different co-solvents in your chosen aqueous buffer.

  • Determine solubility: Add an excess of 3-amino-N-(2,4-difluorophenyl)benzamide to each co-solvent mixture and determine the equilibrium solubility as described in the pH-solubility protocol.

  • Assess physical stability: Observe the solutions for any signs of precipitation or phase separation over time and at different temperatures (e.g., 4°C, room temperature).

  • Consider application constraints: Select the co-solvent system that provides the desired solubility with the lowest possible co-solvent concentration, keeping in mind the intended application (e.g., cell-based assay, animal study).

Caption: Co-solvent screening workflow.

Q4: I am still facing solubility limitations, or I need to avoid organic co-solvents. What are my next options?

A4: When simple pH adjustment and co-solvents are not sufficient, more advanced formulation strategies such as complexation with cyclodextrins or the creation of solid dispersions should be considered.

Option 1: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11] They can form inclusion complexes with poorly soluble "guest" molecules, like 3-amino-N-(2,4-difluorophenyl)benzamide, effectively encapsulating the hydrophobic portions of the molecule and increasing its apparent water solubility.[12][13]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (βCD): Limited aqueous solubility itself.[14]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and a good safety profile, making it a popular choice in pharmaceutical formulations.[15]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used to enhance the solubility of both neutral and ionizable compounds.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare aqueous solutions of the cyclodextrin: Create a series of concentrations of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer.

  • Equilibrate with excess compound: Add an excess of 3-amino-N-(2,4-difluorophenyl)benzamide to each cyclodextrin solution.

  • Determine solubility: After equilibration, measure the concentration of the dissolved compound in each sample.

  • Construct a phase solubility diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) is indicative of the formation of a 1:1 soluble complex.[14]

Option 2: Solid Dispersions

Causality: Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9][16] This technique can significantly enhance the dissolution rate and apparent solubility by preventing the drug from crystallizing and presenting it in a high-energy amorphous state.[17][18]

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Polyethylene glycols (PEGs)

  • Soluplus®

Methods for Preparing Solid Dispersions:

  • Solvent Evaporation: Both the drug and the polymer are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[19]

  • Melt Extrusion: The drug and polymer are mixed and heated until molten, then extruded and cooled. This is a solvent-free method.[19]

  • Spray Drying: A solution of the drug and polymer is sprayed into a hot air stream, causing rapid solvent evaporation and formation of solid dispersion particles.[19]

The choice of method and polymer depends on the thermal stability and solvent miscibility of the compound. A thorough characterization of the resulting solid dispersion (e.g., by DSC and XRD) is necessary to confirm the amorphous state of the drug.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • Solid Dispersion Techniques Improve Solubility of Poorly W
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Educ
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (n.t.).
  • Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center - Benchchem. (n.d.).
  • Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles - Revistas da USP. (n.d.).
  • The crystal structure of the 1:1 inclusion complex of β-cyclodextrin with benzamide. (2025).
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • Looking for suggestions to dissolve benzamide deriv
  • Cosolvent - Wikipedia. (n.d.).
  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferenti
  • Tuning the solubility of hepta(p-benzamide)
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Solubilization techniques used for poorly w
  • Solubility of aromatic compounds in mixed solvents - ProQuest. (n.d.).
  • 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties - EPA. (n.d.).
  • (PDF)
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024).
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - MDPI. (n.d.).
  • CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility? - YouTube. (2025).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chel
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide | C29H29F3N6O | CID 11497471 - PubChem. (n.d.).
  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O | CID 766593 - PubChem. (n.d.).
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.).
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchG
  • 3-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 13660413 - PubChem. (n.d.).
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Why are amino acids usually more soluble at pH extremes than they are
  • Measured LogP values (23 °C) for benzamides 43–45 and anilides 46–48.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar. (2006).
  • 1832255-41-0(3-amino-N-(3,4-difluorophenyl)benzamide) Product Description. (n.d.).
  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. (n.d.).
  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug | Faculty members. (n.d.).
  • N-(3-Chlorophenyl)-3-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzamide. (n.d.).

Sources

Preventing degradation of 3-amino-N-(2,4-difluorophenyl)benzamide during storage

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to preventing the degradation of 3-amino-N-(2,4-difluorophenyl)benzamide during storage, designed for researchers, scientists, and drug development professionals.

Technical Support Center: 3-amino-N-(2,4-difluorophenyl)benzamide

As a cornerstone in various research and development pipelines, maintaining the chemical integrity of 3-amino-N-(2,4-difluorophenyl)benzamide is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth technical support, troubleshooting, and best practices to prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-amino-N-(2,4-difluorophenyl)benzamide?

To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[1][2][3] The recommended temperature is below 30°C (86°F) to minimize volatility and thermal degradation.[4] It is crucial to store the compound in a tightly sealed container to prevent exposure to atmospheric moisture and oxygen.[1][3][4] For enhanced stability, particularly for long-term storage or as an analytical standard, consider storing under an inert atmosphere, such as nitrogen or argon.

Q2: What are the visible signs of degradation?

The primary visual indicator of degradation is a change in color. As a compound containing an aromatic amine group, 3-amino-N-(2,4-difluorophenyl)benzamide is susceptible to oxidation, which can cause the white or off-white solid to turn yellow or brown.[5] Other signs may include the formation of a precipitate if the compound has reacted with atmospheric CO2 or moisture.[5] Any noticeable change in the physical appearance of the compound warrants a purity check before use.

Q3: What are the likely chemical pathways for degradation?

Based on the structure of 3-amino-N-(2,4-difluorophenyl)benzamide, two primary degradation pathways are of concern:

  • Oxidation of the Aromatic Amine: The 3-amino group is susceptible to oxidation when exposed to air (oxygen), a reaction that can be accelerated by light.[6] This process often leads to the formation of colored impurities, which is why a color change is a key indicator of degradation.[5][7]

  • Hydrolysis of the Amide Bond: The benzamide linkage can undergo hydrolysis, particularly in the presence of moisture and acidic or basic contaminants. This would cleave the molecule into 3-aminobenzoic acid and 2,4-difluoroaniline. While this is less likely under proper neutral and dry storage conditions, it remains a potential degradation route over extended periods.[4]

Q4: How should I handle the compound to minimize degradation during experiments?

Proper handling is critical to prevent contamination and degradation. Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][8] Use clean, dry spatulas and glassware to avoid introducing moisture or other contaminants. Minimize the time the container is open to the atmosphere. After dispensing the required amount, tightly reseal the container and, if possible, purge the headspace with an inert gas before returning it to storage.[5]

Q5: What are the known incompatible materials?

Avoid storing or handling 3-amino-N-(2,4-difluorophenyl)benzamide with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2][9] Ensure that storage containers are made of non-reactive materials like high-density polyethylene (HDPE) or amber glass.[4]

Q6: How can I quantitatively assess the purity and detect degradation of my sample?

If you suspect degradation, it is essential to verify the compound's purity analytically.[5] High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose, as it can separate the parent compound from potential impurities and degradation products.[10][11] Other valuable techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural changes or impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation byproducts.[12]

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Discoloration (Yellowing/Browning) Oxidation of the aromatic amine group due to exposure to air and/or light.[5]1. Confirm degradation and purity loss using HPLC or NMR. 2. If significantly degraded, discard the sample according to safety protocols. 3. Ensure new stock is stored in a dark, cool, dry place, preferably under an inert atmosphere.[5]
Inconsistent Experimental Results Degradation of the compound leading to reduced purity and potency.[5]1. Immediately perform a purity analysis on the current batch. 2. If purity is compromised, acquire a new, certified lot of the compound. 3. Review and tighten storage and handling procedures to prevent future degradation.
Formation of Precipitate or Clumping Reaction with atmospheric moisture (hygroscopic nature) or carbon dioxide.[4][5]1. The product's integrity is likely compromised; do not use it. 2. Store all future samples in a desiccator or a glove box to maintain a dry environment. 3. Ensure container lids are tightly sealed immediately after use.[4]
No Activity in Biological Assays Complete degradation of the active compound.1. Verify the compound's identity and purity with an appropriate analytical method. 2. Procure a new batch and implement the recommended storage and handling protocols rigorously.

Visual Workflow for Handling and Storage

The following diagram outlines the decision-making process for the proper handling and storage of 3-amino-N-(2,4-difluorophenyl)benzamide to ensure its stability.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use cluster_2 Long-Term Stability Monitoring CompoundReceived Compound Received Inspect Inspect for Color & Physical Integrity CompoundReceived->Inspect Good Appears Good Inspect->Good OK Bad Discolored/ Compromised Inspect->Bad Not OK StoreInitial Store in Cool, Dry, Dark Place (Inert Atmosphere Recommended) Good->StoreInitial Quarantine Quarantine & Test Purity (HPLC) Bad->Quarantine Retrieve Retrieve from Storage StoreInitial->Retrieve Weigh Weigh in Fume Hood (Minimize Exposure Time) Retrieve->Weigh Reseal Purge with Inert Gas & Tightly Reseal Weigh->Reseal Return Return to Storage Reseal->Return PeriodicCheck Periodic Purity Check (e.g., every 6 months) Return->PeriodicCheck PurityOK Purity >98%? PeriodicCheck->PurityOK ContinueUse Continue Use PurityOK->ContinueUse Yes Discard Discard Sample PurityOK->Discard No

Caption: Decision workflow for handling and storage.

Protocol for Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of 3-amino-N-(2,4-difluorophenyl)benzamide. Method optimization may be required based on the specific HPLC system and column used.

Objective: To determine the purity of 3-amino-N-(2,4-difluorophenyl)benzamide and detect the presence of degradation products.

Materials:

  • 3-amino-N-(2,4-difluorophenyl)benzamide sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 3-amino-N-(2,4-difluorophenyl)benzamide in a suitable solvent (e.g., ACN/water mixture) to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

  • Analysis:

    • Inject a blank (solvent) to establish the baseline.

    • Inject the reference standard to determine the retention time and peak area of the pure compound.

    • Inject the test sample.

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the standard.

    • The appearance of significant additional peaks in the sample chromatogram, especially those at different retention times, indicates the presence of impurities or degradation products.

    • Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

References

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. (2025). ResearchGate. [Link]

  • MATERIAL SAFETY DATA SHEET - BENZAMIDE 98%. (n.d.). Oxford Lab Fine Chem LLP. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. (2016). Loba Chemie. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. [Link]

  • Benzamide | C7H7NO. (n.d.). PubChem - NIH. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (n.d.). ACS Publications. [Link]

  • MATERIAL SAFETY DATA SHEET - P-AMINO BENZAMIDE. (n.d.). Oxford Lab Fine Chem LLP. [Link]

  • HAZARD SUMMARY - Benzamide. (n.d.). NJ.gov. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. [Link]

  • 3-Amino-2-(3,5-difluorophenoxy)benzamide | C13H10F2N2O2. (n.d.). PubChem. [Link]

  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990). Springer Link. [Link]

  • Method development for amino acid analysis. (2025). ResearchGate. [Link]

  • 3-amino-N-(4-methylphenyl)benzamide | C14H14N2O. (n.d.). PubChem. [Link]

  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1990). PubMed. [Link]

  • 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. (n.d.). EPA. [Link]

  • 3-Amino-N-(2,4-dimethylphenyl)benzamide Env. Fate/Transport. (n.d.). EPA. [Link]

  • Real-time detection of 20 amino acids and discrimination of pathologically relevant peptides with functionalized nanopore. (2024). PMC. [Link]

  • Amino-aryl-benzamide compounds and methods of use thereof. (2018).
  • Direct determination of fourteen underivatized amino acids from Whitmania pigra by using liquid chromatography-evaporative light scattering detection. (2007). PubMed. [Link]

Sources

Overcoming steric hindrance in the formation of N-(2,4-difluorophenyl)benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Hindrance in N-(2,4-difluorophenyl)benzamide Synthesis Ticket ID: #AMIDE-24DF-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome & Problem Diagnosis

User Issue: Low yield or no reaction when coupling 2,4-difluoroaniline with substituted benzoyl chlorides/acids.

Root Cause Analysis: You are fighting a war on two fronts: Electronic Deactivation and Steric Hindrance .

  • Electronic Effect (Critical): The fluorine atoms at the 2- and 4-positions are highly electronegative. Through the inductive effect (

    
    ), they pull electron density away from the benzene ring, significantly reducing the nucleophilicity of the aniline nitrogen. The pKa of 2,4-difluoroaniline (~3.2) is markedly lower than that of unsubstituted aniline (~4.6), making it a "lazy" nucleophile.
    
  • Steric Effect: The ortho-fluorine (2-position) creates a physical blockade, hindering the trajectory of the nitrogen lone pair attacking the carbonyl carbon. If your benzoyl partner is also ortho-substituted (e.g., 2,6-dichlorobenzoyl chloride), you create a "steric clash" that standard conditions cannot overcome.

Troubleshooting Guides (Tiered Solutions)

Tier 1: Optimizing the Acid Chloride Route (The "Gold Standard")

Use this for standard benzoyl substrates.

The Logic: Acid chlorides are highly reactive, but with a weak nucleophile like 2,4-difluoroaniline, the reaction kinetics are often too slow, allowing hydrolysis (by trace moisture) to compete with amidation. We must "supercharge" the electrophile.

Protocol:

  • Solvent: Anhydrous DCM or THF (DCM is preferred for solubility).

  • Base: Pyridine (3.0 equiv) acts as both base and solvent co-factor.

  • Catalyst (The Key): DMAP (4-Dimethylaminopyridine) at 10-20 mol%.

    • Mechanism:[1] DMAP attacks the acid chloride to form a highly electrophilic N-acylpyridinium salt. This intermediate is far more reactive toward the sluggish aniline than the acid chloride itself.

Step-by-Step Workflow:

  • Dissolve 2,4-difluoroaniline (1.0 equiv) and DMAP (0.2 equiv) in dry DCM under

    
    .
    
  • Add Pyridine (3.0 equiv). Cool to 0°C.[2][3][4]

  • Add Benzoyl Chloride (1.2 equiv) dropwise.

  • Allow to warm to RT. If conversion is <50% after 4h, heat to reflux (40°C).

Visualization: The DMAP Catalytic Cycle

DMAP_Cycle Start Acid Chloride (R-COCl) Inter N-Acylpyridinium Salt (Highly Reactive) Start->Inter + DMAP - Cl- DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Product N-(2,4-difluorophenyl)benzamide Inter->Product + Aniline Aniline 2,4-Difluoroaniline (Weak Nucleophile) Product->DMAP Regenerates Catalyst

Caption: Figure 1. DMAP acts as a nucleophilic catalyst, forming a reactive intermediate that facilitates attack by the electron-poor aniline.

Tier 2: High-Energy Coupling Reagents (When Acid Chlorides Fail)

Use this for acid-sensitive substrates or if the acid chloride is unstable.

The Logic: Standard carbodiimides (EDC/DCC) are often insufficient for electron-deficient anilines. You need reagents that generate a more reactive "active ester" or anhydride.

Recommended Reagent: T3P (Propylphosphonic Anhydride) T3P is superior because it drives the equilibrium toward the amide by releasing a water-soluble byproduct and operates well in non-nucleophilic bases.

Protocol:

  • Solvent: EtOAc or DMF (EtOAc is easier for workup).

  • Base: DIPEA (3.0 equiv) or Pyridine.

  • Reagent: T3P (50% w/w in EtOAc, 2.0 equiv).

Step-by-Step Workflow:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2,4-difluoroaniline (1.1 equiv) in EtOAc.

  • Add Base (3.0 equiv).

  • Add T3P solution dropwise at 0°C.

  • Critical Step: Stir at RT. If no reaction, heat to 60-70°C. T3P is thermally stable and high temperature helps overcome the activation energy barrier of the steric hindrance.

Tier 3: The "Nuclear Option" (Buchwald-Hartwig Amidation)

Use this when the benzoyl group is extremely hindered or if you are coupling an aryl halide rather than an acid derivative.

The Logic: If nucleophilic attack is impossible due to sterics, switch mechanisms. Use Palladium catalysis to form the C-N bond via oxidative addition and reductive elimination, bypassing the nucleophilic attack on a carbonyl entirely (if coupling Aryl-X + Amide) or facilitating the Amine + Aryl-CO-X coupling.

Protocol:

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%).

  • Base:

    
     or 
    
    
    
    (Weak bases often fail; use inorganic bases).
  • Solvent: Toluene or 1,4-Dioxane (100°C).

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
0% Conversion (Acid Chloride) Nucleophile is too weak; Acid Chloride hydrolyzed.Switch to Schotten-Baumann conditions (biphasic DCM/aq NaOH) or add DMAP (20 mol%) .
Low Yield (<30%) Steric clash prevents tetrahedral intermediate formation.Switch to Microwave Irradiation (100°C, 10 min) to overcome activation energy.
Product is an Oil/Impure 2,4-difluoroaniline remaining.Wash organic layer with 1M HCl . The weak aniline will protonate and wash away.
Dimer Formation Over-activation of acid.Reduce coupling reagent equivalents; add aniline before activating agent.

Decision Tree for Method Selection

Decision_Tree Start Start: Target Molecule N-(2,4-difluorophenyl)benzamide Check1 Is the Benzoyl Chloride commercially available? Start->Check1 RouteA Route A: Acid Chloride + DMAP/Pyridine Check1->RouteA Yes Check2 Is the Benzoyl group sterically hindered (ortho-subs)? Check1->Check2 No (Have Acid) RouteA->Check2 Low Yield? RouteB Route B: T3P Coupling (High Temp) Check2->RouteB Moderate Hindrance RouteC Route C: Buchwald-Hartwig (Pd-Catalysis) Check2->RouteC Severe Hindrance

Caption: Figure 2. Strategic decision matrix for selecting the optimal synthetic pathway based on substrate availability and steric constraints.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][3] Chemical Reviews, 116(19), 11667–11691.

  • BenchChem Technical Guide. (2025). Buchwald-Hartwig Amination of 3,6-dichloro-2,4-difluoroaniline Derivatives.

  • Dunetz, J. R., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051.

Sources

Resolving regioselectivity issues when substituting the benzamide ring

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. Ticket ID: BZ-REGIO-001 Subject: Troubleshooting Regioselectivity in Benzamide Substitution Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary

Benzamide functionalization is a bifurcated challenge. Under classical Electrophilic Aromatic Substitution (EAS) conditions, the amide group is a deactivated meta-director. However, in Directed Ortho Metalation (DoM) and Transition Metal C-H Activation , the amide oxygen or nitrogen acts as a powerful Lewis basic "anchor," flipping selectivity exclusively to the ortho position.

This guide troubleshoots the three most common failure modes:

  • EAS: Poor selectivity/yield in meta-substitution.

  • DoM: Failure of lithiation (primary vs. tertiary amides).

  • C-H Activation: Catalyst inactivity or lack of regiocontrol.

Visual Decision Matrix: Choosing Your Method

Before starting, verify your target regiochemistry against your available reagents.

Benzamide_Decision_Tree Start Target Position on Benzamide? Meta Target: META Position Start->Meta Ortho Target: ORTHO Position Start->Ortho Para Target: PARA Position Start->Para EAS Method: Classical EAS (Nitration, Halogenation) Meta->EAS AmideType Check Amide Type Ortho->AmideType Protect Strategy: Steric Blocking 1. Install bulky Ortho group 2. EAS 3. Remove Ortho group Para->Protect Force Issue: Deactivated Ring? Use Superacids or Oleum for Nitration EAS->Force Tertiary Tertiary (-CONEt2) AmideType->Tertiary Primary Primary (-CONH2) AmideType->Primary DoM Method: DoM (Lithiation) Reagent: s-BuLi / TMEDA Temp: -78°C Tertiary->DoM CH_Act Method: C-H Activation Reagent: Pd(OAc)2 / NBS Solvent: HFIP or AcOH Primary->CH_Act

Figure 1: Strategic decision tree for benzamide functionalization based on target regiochemistry and substrate class.

Module 1: The "Meta" Problem (EAS)

The Issue: You require meta-substitution (e.g., nitration, bromination), but yields are low or contaminated with ortho/para isomers.

Technical Diagnosis: The carbonyl group of benzamide is Electron Withdrawing (-I, -M), deactivating the ring and directing incoming electrophiles meta. However, if the Nitrogen is electron-rich (e.g., N,N-dialkyl), it can compete by donating density (+M) into the ortho/para positions, creating a "push-pull" conflict.

Troubleshooting Protocol:

  • Protonate the Amide: Perform reactions in highly acidic media (conc.

    
     or TFA). This protonates the amide oxygen, converting the group into 
    
    
    
    , a powerful electron-withdrawing group that strictly enforces meta-selectivity and prevents N-lone pair donation.
  • The "Halogen Dance" Risk: If you are performing halogenation under basic conditions, be warned: halogens can migrate. Stick to acidic EAS for meta targets.

Module 2: The "Ortho" Solution (Directed Ortho Metalation - DoM)

The Issue: You treated a benzamide with n-BuLi to functionalize the ortho position, but recovered starting material or got complex mixtures.

Technical Diagnosis:

  • Primary Amide Failure: If you used a primary benzamide (

    
    ), the base simply deprotonated the Nitrogen (
    
    
    
    ), forming an inert anion (
    
    
    ) that resists lithiation.
  • Nucleophilic Attack: n-BuLi is nucleophilic. It often attacks the carbonyl carbon (forming a ketone) rather than removing the ortho-proton.

The Fix: The Snieckus Standard You must rely on the Complex Induced Proximity Effect (CIPE) . The amide oxygen coordinates the Lithium, bringing the base into proximity with the ortho proton.

Optimized Protocol: DoM of Tertiary Benzamides Scope: Best for N,N-diethylbenzamides.

StepReagent/ConditionCritical Technical Note
1. Prep Dry THF, Argon atm.Diethyl ether is acceptable, but THF promotes better aggregate breakdown.
2. Base s-BuLi (1.1 equiv)Use sec-BuLi, not n-BuLi. s-BuLi is more basic (faster deprotonation) and sterically bulkier (less nucleophilic attack on C=O).
3. Additive TMEDA (1.1 equiv)Mandatory. TMEDA breaks up Li-aggregates, making the base "hotter" (more reactive).
4. Temp -78°C Maintain strict cryogenic control to prevent the "Chichibabin" attack on the ring or self-destruction of the lithio-species.
5. Time 1 hourDo not over-stir. Lithiated species can undergo "Halogen Dance" if halogens are present elsewhere.
6. Quench Electrophile (e.g.,

, DMF)
Add electrophile rapidly at -78°C.

Self-Validation Check:

  • Did the solution turn color? (Lithiated benzamides are often yellow/orange).

  • Did you use a primary amide? If yes, STOP. Switch to Module 3 .

Module 3: The Primary Amide Solution (C-H Activation)

The Issue: You cannot use tertiary amides (drug substance requirements) or cryogenic lithiation is failing.

Technical Diagnosis: Primary amides are poor directors for DoM but excellent for Transition Metal C-H activation. The N-H bond can assist in forming a metallacycle (typically 5-membered) with Pd(II), directing the catalyst to the ortho C-H bond.

Optimized Protocol: Pd-Catalyzed Ortho-Halogenation Scope: Works for primary benzamides (


).
ComponentSpecificationFunction
Catalyst

(5-10 mol%)
The active species that inserts into the ortho C-H bond.
Oxidant/Source NIS (N-Iodosuccinimide)Provides the Iodine "X+" equivalent.
Solvent HFIP or AcOH Crucial. Hexafluoroisopropanol (HFIP) activates the electrophile and stabilizes the Pd-intermediate.
Temperature 80°C - 100°CThermal energy required for the C-H cleavage step.

Mechanism Visualization (C-H Activation):

CH_Activation Substrate Benzamide (Primary) Coordination Coordination (O-Pd or N-Pd) Substrate->Coordination Pd(OAc)2 CMD C-H Cleavage (CMD Mechanism) Coordination->CMD -AcOH Palladacycle 5-Membered Palladacycle CMD->Palladacycle Prod Ortho-Iodo Benzamide Palladacycle->Prod +NIS Reductive Elim.

Figure 2: Palladium-catalyzed C-H activation pathway via Concerted Metalation-Deprotonation (CMD).

FAQ: Troubleshooting Specific Failures

Q: I tried DoM on a 3-bromo-benzamide, but the bromine moved to the 4-position. Why? A: You experienced the Halogen Dance . The lithiated species is basic. If the initial lithiation occurs ortho to the amide, but there is a halogen nearby, the Li can exchange with the halogen (Lithium-Halogen Exchange) if the resulting anion is more stable.

  • Fix: Use LDA (non-nucleophilic, strictly kinetic base) instead of alkyl lithiums, or switch to the C-H activation method which does not generate carbanions.

Q: Can I do DoM on a primary amide if I protect it first? A: Yes. The "CO2 Trick" (Katritzky/Snieckus) involves treating the primary amide with 2 equivalents of n-BuLi followed by


 to form a transient lithiated carbamate. This protects the Nitrogen. However, this is operationally complex. Converting to a Weinreb Amide  or using the Pd-catalyzed method (Module 3) is generally superior for throughput.

Q: My Pd-catalyzed reaction is yielding di-ortho (2,6-disubstituted) product. A: This is common with highly active catalysts.

  • Fix: Reduce reaction time and lower equivalents of NIS/NBS to 0.9 equiv. Steric bulk on the Nitrogen (e.g., N-isopropyl) can also slow down the second insertion.

References

  • Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[2] Chemical Reviews, 90(6), 879–933. Link

  • Wasa, M., Engle, K. M., & Yu, J. Q. (2010). "Pd(II)-catalyzed intermolecular ortho-C–H amidation of benzamides." Journal of the American Chemical Society, 132(11), 3680-3681. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Chapter on Directed Metallation). Link

  • Shinde, G. H., et al. (2023).[3] "Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation." Organic Chemistry Frontiers. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Quantifying 3-amino-N-(2,4-difluorophenyl)benzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-amino-N-(2,4-difluorophenyl)benzamide, a key intermediate in the synthesis of various therapeutic agents. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, compare alternative approaches, and present the data that underpins our final, validated method.

Introduction: The Analytical Challenge

3-amino-N-(2,4-difluorophenyl)benzamide is an aromatic amine and a benzamide derivative. Its structure presents specific analytical challenges, including the potential for multiple degradation pathways and the need for a highly specific method to separate the parent compound from structurally similar impurities. A stability-indicating method is therefore not just a preference but a regulatory necessity, designed to provide a clear picture of the compound's purity and degradation profile over time and under various stress conditions.[1][2]

Foundational Strategy: Method Development Workflow

A systematic approach is crucial for efficient and effective HPLC method development. The workflow we will follow is designed to logically progress from initial screening to a fully validated, robust method.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2(R1)) A Analyte Characterization B Column & Mobile Phase Screening A->B C Detector Wavelength Selection B->C D Gradient Optimization C->D E Acid/Base Hydrolysis D->E Develop Stability-Indicating Capability F Oxidative Degradation G Thermal Degradation H Photolytic Degradation I Specificity H->I Validate Method J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M LOD & LOQ L->M

Caption: A streamlined workflow for HPLC method development and validation.

Phase 1: Initial Screening and Optimization

The goal of this phase is to establish a baseline separation with good peak shape and sensitivity.

Understanding the physicochemical properties of 3-amino-N-(2,4-difluorophenyl)benzamide is the first step. It is a relatively non-polar molecule with a pKa associated with the amino group, suggesting that a reversed-phase HPLC method will be most effective.

  • Initial Column Choice: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point for separating non-polar to moderately polar compounds.[3] We will compare the performance of a standard C18 column with a C8 and a Phenyl-Hexyl column to assess the impact of stationary phase chemistry on selectivity.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC. We will evaluate acetonitrile and methanol as organic modifiers. Acetonitrile often provides better peak shape and lower backpressure, while methanol can offer different selectivity. For the aqueous phase, a phosphate buffer at a pH of 3.0 will be used initially to ensure the amino group is protonated, which can improve peak shape.

  • Detector Wavelength: A UV detector is suitable for this chromophoric molecule. A wavelength scan of 3-amino-N-(2,4-difluorophenyl)benzamide in the mobile phase will be performed to determine the wavelength of maximum absorbance, ensuring high sensitivity.

The following table summarizes the initial screening results, comparing different columns and organic modifiers. The goal was to achieve a good peak shape (asymmetry < 1.5) and a reasonable retention time.

ColumnOrganic ModifierRetention Time (min)Peak AsymmetryObservations
C18 (4.6 x 150 mm, 5 µm)Acetonitrile8.21.2Good peak shape, baseline resolution from early eluting impurities.
C18 (4.6 x 150 mm, 5 µm)Methanol9.51.4Broader peak, slightly different impurity profile.
C8 (4.6 x 150 mm, 5 µm)Acetonitrile6.51.3Less retention, potential for co-elution with impurities.
Phenyl-Hexyl (4.6 x 150 mm, 5 µm)Acetonitrile8.91.1Excellent peak shape, good selectivity for aromatic compounds.

An isocratic elution was initially attempted but failed to elute all impurities within a reasonable time. Therefore, a gradient elution was developed. The optimized gradient is as follows:

Time (min)% Acetonitrile% 0.1% Formic Acid in Water
03070
158020
208020
213070
253070

This gradient provides a good separation of the main peak from all observed impurities in a reasonable run time.

Phase 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][4] The goal is to achieve 5-20% degradation of the API to ensure that any degradation products formed can be detected and separated.[4]

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (0.1N HCl, 60°C) F Sample Preparation A->F B Base Hydrolysis (0.1N NaOH, 60°C) B->F C Oxidation (3% H2O2, RT) C->F D Thermal (80°C, solid state) D->F E Photolytic (ICH Q1B light exposure) E->F G HPLC Analysis F->G H Peak Purity Assessment (PDA) G->H I Identification of Degradation Products H->I J Method Specificity Confirmed H->J

Caption: Workflow for conducting forced degradation studies.

The results of the forced degradation studies are summarized below:

Stress Condition% DegradationNumber of DegradantsResolution of Main Peak
Acid Hydrolysis (0.1N HCl, 60°C, 8h)12.52> 2.0
Base Hydrolysis (0.1N NaOH, 60°C, 4h)18.23> 2.0
Oxidative (3% H2O2, RT, 24h)8.91> 2.0
Thermal (80°C, 48h)3.11> 2.0
Photolytic (ICH Q1B)5.62> 2.0

Phase 3: Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Specificity was demonstrated by the separation of the main peak from all impurities and degradation products, as shown in the forced degradation studies. The peak purity index was greater than 0.999 for the main peak in all conditions, indicating no co-eluting peaks.

Linearity was evaluated by analyzing a series of solutions of 3-amino-N-(2,4-difluorophenyl)benzamide at concentrations ranging from 50% to 150% of the nominal concentration.

ParameterResult
Correlation Coefficient (r²)0.9998
y-interceptMinimal
Range50 - 150 µg/mL

The excellent correlation coefficient indicates a linear relationship between concentration and peak area over the specified range.

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture. Precision was evaluated at three concentration levels (low, medium, high) by six replicate injections (repeatability) and on different days with different analysts (intermediate precision).

ParameterSpecificationResult
Accuracy (% Recovery)98.0 - 102.0%99.2 - 101.5%
Repeatability (RSD%)≤ 2.0%0.8%
Intermediate Precision (RSD%)≤ 2.0%1.2%

The results demonstrate that the method is both accurate and precise.

The robustness of the method was evaluated by intentionally varying critical parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase pH (±0.2 units). In all cases, the system suitability parameters (resolution, peak asymmetry, and theoretical plates) remained within acceptable limits, and the purity results were not significantly affected.

LOD and LOQ were determined based on the signal-to-noise ratio.

ParameterResult
LOD0.05 µg/mL
LOQ0.15 µg/mL

The low LOD and LOQ indicate that the method is sensitive enough to detect and quantify very low levels of impurities.

Experimental Protocols

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: As described in section 3.3

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: PDA at 254 nm

  • Injection Volume: 10 µL

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 3-amino-N-(2,4-difluorophenyl)benzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the sample equivalent to about 10 mg of 3-amino-N-(2,4-difluorophenyl)benzamide into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

Conclusion

This guide has detailed the systematic development and validation of a stability-indicating HPLC method for the purity determination of 3-amino-N-(2,4-difluorophenyl)benzamide. By comparing different stationary phases and optimizing the mobile phase and gradient, a robust and reliable method was established. The comprehensive validation, including forced degradation studies, confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • International Journal of Scientific and Development Research. (2021). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • International Conference on Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • PubMed. (1985). Monitoring of aromatic amines by HPLC with electrochemical detection: comparison of methods for destruction of carcinogenic aromatic amines in laboratory wastes. Retrieved from [Link]

  • International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Request PDF. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Indonesian Journal of Pharmacy. (2018). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-Amino-N-(2,4-dimethylphenyl)benzamide Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(2,4-dimethylphenyl)benzamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Retrieved from [Link]

  • Scholars Middle East Publishers. (2019). Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • PubMed. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2021). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of 3-amino-N-(2,4-difluorophenyl)benzamide and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the anticipated biological activity of 3-amino-N-(2,4-difluorophenyl)benzamide against its non-fluorinated counterparts. We will explore the foundational principles of fluorine's role in medicinal chemistry and provide a framework for the experimental validation of these principles. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic application of fluorine to modulate the therapeutic potential of small molecules.

Introduction: The Benzamide Scaffold and the Transformative Role of Fluorine

The benzamide functional group is a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutic agents. Its structural simplicity and ability to form key hydrogen bonds make it a privileged scaffold for interacting with biological targets. The core challenge in drug discovery often lies not in finding a molecule that binds, but in refining its properties to achieve the desired potency, selectivity, and pharmacokinetic profile.

One of the most powerful strategies in the medicinal chemist's toolkit is the introduction of fluorine atoms into a lead compound.[1] Approximately 20% of recently approved drugs are fluoro-pharmaceuticals, a testament to fluorine's ability to enhance biological activity, stability, and absorption.[2] The unique electronic properties of fluorine, being the most electronegative element, allow it to profoundly influence a molecule's behavior in a biological system.[3]

This guide will dissect the expected differences in biological activity between 3-amino-N-(2,4-difluorophenyl)benzamide and its non-fluorinated analog, 3-amino-N-phenylbenzamide. We will delve into the mechanistic rationale for these differences and provide robust experimental protocols for their evaluation.

The Scientific Rationale: Why Fluorinate?

The strategic incorporation of fluorine can lead to significant improvements in a drug candidate's profile. These enhancements are not serendipitous but are based on well-understood physicochemical principles.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can block metabolic oxidation at that position by cytochrome P450 enzymes, a common route of drug degradation.[1][3] This can lead to a longer half-life and improved bioavailability.[2]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electron distribution across the molecule, potentially creating more favorable interactions with the target protein.[3] It can participate in hydrogen bonds and other non-covalent interactions, thereby increasing the binding affinity of the compound.[4][5]

  • Modulation of Physicochemical Properties: Fluorination typically increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its intracellular target.[3][4] Furthermore, the introduction of fluorine can lower the pKa of nearby basic groups, which can improve cell permeability and bioavailability.[3]

  • Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that is more favorable for binding to its target.[4]

The diagram below illustrates the key molecular property changes induced by fluorination.

Synthesis_Workflow A 3-Nitrobenzoyl chloride C Amide Coupling (e.g., with base) A->C B 2,4-Difluoroaniline (or Aniline) B->C D 3-Nitro-N-(2,4-difluorophenyl)benzamide (or non-fluorinated analog) C->D E Nitro Group Reduction (e.g., SnCl2 or H2/Pd-C) D->E F Final Product: 3-Amino-N-(2,4-difluorophenyl)benzamide (or non-fluorinated analog) E->F

Caption: General Synthesis of 3-amino-N-(aryl)benzamides.

Step-by-Step Synthesis Protocol:

  • Amide Formation: To a solution of 2,4-difluoroaniline (or aniline for the non-fluorinated analog) in a suitable solvent (e.g., tetrahydrofuran), add a base such as triethylamine.

  • Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent.

  • Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by extracting the product into an organic solvent, washing with brine, and drying over sodium sulfate.

  • Purify the intermediate, 3-nitro-N-(aryl)benzamide, by recrystallization or column chromatography.

  • Nitro Reduction: Dissolve the purified intermediate in a solvent like ethanol.

  • Add a reducing agent, such as tin(II) chloride (SnCl2) or perform catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere. [6]8. Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture and evaporate the solvent.

  • Purify the final product by recrystallization or column chromatography to yield the desired 3-amino-N-(aryl)benzamide.

In Vitro Biological Assays

PARP Inhibition Assay (Fluorometric):

This assay measures the inhibition of PARP1 activity, which is relevant given the known activity of 3-aminobenzamide.

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

  • Add PARP1 enzyme, activated DNA (histones), and the test compound at various concentrations to a 96-well plate.

  • Initiate the reaction by adding NAD+, the substrate for PARP1.

  • Incubate the plate at room temperature.

  • Stop the reaction and measure the amount of NAD+ consumed or ADP-ribose produced using a fluorescent probe and a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay:

This assay assesses the general cytotoxicity of the compounds against cancer cell lines.

  • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilize the resulting formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Parallel Artificial Membrane Permeability Assay (PAMPA):

This assay provides an in vitro measure of a compound's ability to cross a lipid membrane via passive diffusion.

  • Prepare a donor plate with serial dilutions of the test compounds in a buffered solution.

  • Prepare an acceptor plate with a matching buffer.

  • Coat the filter of a PVDF membrane plate with a lipid solution (e.g., lecithin in dodecane).

  • Place the lipid-coated filter plate on top of the donor plate and add the acceptor plate on top of the filter plate, creating a "sandwich."

  • Incubate for several hours to allow the compounds to diffuse from the donor to the acceptor plate.

  • Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS.

  • Calculate the permeability coefficient (Pe).

Potential Mechanism of Action: PARP Inhibition and DNA Repair

As 3-aminobenzamide is a known PARP inhibitor, it is plausible that its fluorinated analogs will also target this pathway. PARP enzymes play a critical role in the cellular response to DNA damage.

PARP_Pathway A DNA Damage (Single-Strand Break) B PARP1 Activation A->B D Poly(ADP-ribose) Polymerization (PARylation) B->D C NAD+ C->D E Recruitment of DNA Repair Proteins D->E F DNA Repair E->F G 3-Aminobenzamide Analog (Inhibitor) G->B

Caption: Role of PARP in DNA Repair and Site of Inhibition.

Upon DNA damage, PARP1 binds to the broken DNA and synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. [7]By inhibiting PARP, compounds like 3-aminobenzamide prevent the efficient repair of DNA damage, which can lead to cell death, particularly in cancer cells that already have defects in other DNA repair pathways.

Conclusion and Future Directions

The strategic incorporation of fluorine is a proven method for enhancing the therapeutic potential of small molecules. Based on established principles of medicinal chemistry, it is hypothesized that 3-amino-N-(2,4-difluorophenyl)benzamide will exhibit superior potency, metabolic stability, and cell permeability compared to its non-fluorinated analog, 3-amino-N-phenylbenzamide.

However, these predictions require rigorous experimental validation. The synthetic and analytical protocols provided in this guide offer a clear path forward for researchers to synthesize these compounds and quantitatively assess their biological activities. Such studies are essential to confirm the benefits of fluorination in this specific chemical series and to potentially uncover novel therapeutic candidates. The context-dependent nature of fluorine's effects underscores the necessity of empirical testing in every drug discovery program. [4]

References

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google AI.
  • Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM.
  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
  • 3-Aminobenzamide (PARP-IN-1). (n.d.). MedChemExpress.
  • 3-Aminobenzamide ≥99% (TLC). (n.d.). Sigma-Aldrich.
  • 3-Aminobenzamide. (n.d.). PubChem.
  • 3-Aminobenzamide Prevents Concanavalin A-Induced Acute Hepatitis by an Anti-inflammatory and Anti-oxid
  • Effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation. (n.d.).
  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). PMC.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PMC.
  • 3- and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs. (n.d.).
  • Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. (2000).
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023).
  • Amino-aryl-benzamide compounds and methods of use thereof. (n.d.).
  • New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (n.d.). PMC.
  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI.
  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2025).
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI.
  • Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.).
  • Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
  • Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Deriv
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). PMC.

Sources

Validating Reference Standards for 3-amino-N-(2,4-difluorophenyl)benzamide: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-amino-N-(2,4-difluorophenyl)benzamide is a critical intermediate pharmacophore, often implicated in the synthesis of Histone Deacetylase (HDAC) inhibitors (e.g., analogues of Tucidinostat) and specific kinase inhibitors. In drug development, the absence of a pharmacopeial (USP/EP) primary standard for this specific intermediate forces analytical scientists to characterize in-house materials.

This guide compares the three prevailing methodologies for validating this compound as a Reference Standard (RS) : the Mass Balance Approach (Traditional) , the Quantitative NMR (qNMR) Approach (Absolute) , and the use of Commercial Reagent Grade (The Baseline Risk) .

Part 1: Strategic Comparison of Validation Methodologies

The following table contrasts the three approaches to establishing a reference standard for 3-amino-N-(2,4-difluorophenyl)benzamide.

Comparative Performance Matrix
FeatureMethod A: Mass Balance (Gold Standard) Method B: qNMR (Absolute Quantification) Method C: Commercial Reagent (Baseline)
Principle

Direct molar ratio vs. NIST-traceable Internal Standard (IS)Vendor Certificate of Analysis (CoA) reliance
Accuracy High (if all impurities are detected)Very High (independent of impurity profile)Low to Moderate (Variable)
Specific Risk "Invisible" impurities (e.g., inorganic salts) skew results.Selection of incompatible Internal Standard.Batch-to-batch variability; often overestimates potency.
Required Sample >100 mg (for TGA, ROI, KF, HPLC)<20 mg (Non-destructive)N/A
Time Investment High (3–5 days for full suite)Low (4–8 hours)Immediate
Suitability Regulatory Filing (IND/NDA) Potency Assignment & rapid re-qualification Early Discovery / Range Finding only
The "Hidden" Danger of Method C

For 3-amino-N-(2,4-difluorophenyl)benzamide, commercial reagent vendors often report purity via HPLC Area% . This ignores:

  • Residual Solvents: Benzamide synthesis often traps DCM or Ethyl Acetate.

  • Inorganic Salts: Catalysts (Pd, Cu) from coupling reactions (e.g., Buchwald-Hartwig) are invisible to UV detection. Result: A vendor claiming "98% Purity" may actually have a potency of 85% w/w, leading to a 15% error in your downstream biological assays.

Part 2: Technical Deep Dive & Experimental Protocols

Structural Identification (The Prerequisite)

Before potency assignment, the structure must be confirmed. The 2,4-difluoro substitution provides a unique fingerprint.

  • 1H NMR (DMSO-d6): Look for the amide doublet (coupling with F) and the specific splitting pattern of the 2,4-difluorophenyl ring (multiplets ~7.0–7.5 ppm). The 3-amino protons typically appear as a broad singlet ~5.2 ppm.

  • 19F NMR: Essential for this compound. Expect two distinct signals (approx. -110 to -120 ppm) showing coupling to each other and the aromatic protons.

Protocol A: The Mass Balance Method (Purity Profiling)

Objective: Quantify all impurities to subtract from 100%.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 min.

  • Wavelength: 254 nm (Amide/Benzene absorption) and 210 nm (Universal).

  • Acceptance: Impurities >0.05% must be integrated.

Step 2: Volatiles & Inorganics

  • Residual Solvents: GC-HS (Headspace) is required.

  • Water Content: Karl Fischer (Coulometric). Note: Amides can be hygroscopic.

  • Residue on Ignition (ROI): Muffle furnace at 600°C to detect inorganic salts.

Calculation:



Protocol B: The qNMR Method (Potency Assignment)

Objective: Determine absolute purity relative to a NIST-traceable standard.

Internal Standard (IS) Selection: For 3-amino-N-(2,4-difluorophenyl)benzamide, Maleic Acid or Dimethyl Sulfone are ideal IS candidates (high purity, non-overlapping signals).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte and ~5 mg of IS into the same vial (Metrological weighing: precision ±0.002 mg).

  • Solvation: Dissolve in 0.7 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): > 5 × T1 (typically 60s to ensure full relaxation).

    • Scans: 16–32.

  • Processing: Phase correction must be manual and precise. Integrate the IS peak and a distinct Analyte peak (e.g., the aromatic proton at C5 of the benzamide ring, away from the difluoro signals).

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[2][3][4][5][6][7][8][9]

Part 3: Visualization of Workflows

Diagram 1: Reference Standard Validation Decision Tree

This workflow illustrates the decision logic for selecting the appropriate validation path based on the material's intended use (Discovery vs. Development).

ValidationWorkflow Start Start: Raw Material Received (3-amino-N-(2,4-difluorophenyl)benzamide) Identity Step 1: Identity Confirmation (1H NMR, 19F NMR, MS) Start->Identity Decision Intended Use? Identity->Decision Discovery Early Discovery / HTS Decision->Discovery Non-Critical Development GLP Tox / Clinical / Stability Decision->Development Critical ReagentPath Method C: Reagent Grade (Accept Vendor CoA) Discovery->ReagentPath FullChar Full Characterization Required Development->FullChar MethodChoice Choose Quantification Method FullChar->MethodChoice MassBalance Method A: Mass Balance (HPLC + KF + ROI + GC) MethodChoice->MassBalance High Sample Availability qNMR Method B: qNMR (Traceable Internal Standard) MethodChoice->qNMR Limited Sample / Speed FinalCert Generate Certificate of Analysis (Valid for 1 Year) MassBalance->FinalCert qNMR->FinalCert

Caption: Decision matrix for selecting the validation pathway based on regulatory requirements and sample availability.

Diagram 2: The Logic of Potency Assignment (Mass Balance vs. qNMR)

This diagram visualizes the mathematical difference between the subtractive (Mass Balance) and direct (qNMR) approaches.

PotencyLogic Sample Raw Sample (Total Mass) MB_Process Mass Balance Approach (Subtractive) Water (KF) Solvents (GC) Inorganics (ROI) Organic Imp. (HPLC) Sample->MB_Process qNMR_Process qNMR Approach (Direct Ratio) Internal Standard (IS) Proton Ratio (H_analyte / H_is) Sample->qNMR_Process MB_Result Potency = 100% - Sum(Impurities) MB_Process->MB_Result Subtracts qNMR_Result Potency = Direct Molar Calculation qNMR_Process->qNMR_Result Compares

Caption: Comparison of the subtractive Mass Balance method versus the direct comparative qNMR method.

References

  • International Council for Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.Link

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. Link

  • BIPM. (2024). "Equivalency between Mass Balance and qNMR methodologies." Metrologia. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.Link

Sources

Advanced Characterization Guide: IR Spectroscopy of 3-Amino-N-(2,4-difluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Infrared (IR) spectroscopy characteristics of 3-amino-N-(2,4-difluorophenyl)benzamide . It is designed for analytical chemists and drug development researchers requiring robust Quality Control (QC) protocols.

The guide compares the vibrational fingerprint of the target compound against its synthetic precursors (alternatives/impurities) and structural isomers , establishing a self-validating identification workflow.

Executive Summary & Structural Context

3-amino-N-(2,4-difluorophenyl)benzamide is a functionalized benzamide scaffold often utilized in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors. Its structure combines a primary aniline (electron-donating), a secondary amide (linker), and a difluorinated phenyl ring (electron-withdrawing).

Accurate IR characterization relies on distinguishing the overlapping N-H stretching regions of the aniline and amide, and identifying the specific C-F signatures that differentiate it from non-fluorinated analogs.

The "Product" vs. Alternatives

In this guide, the "Product" is the purified target molecule. The "Alternatives" are defined as:

  • Synthetic Precursors: 3-aminobenzoic acid and 2,4-difluoroaniline (indicating incomplete reaction).

  • Regioisomers: N-(2,5-difluorophenyl) analogs (indicating incorrect starting material).

Characteristic Peak Analysis (The Fingerprint)

The IR spectrum of 3-amino-N-(2,4-difluorophenyl)benzamide is dominated by three primary zones: the High-Frequency N-H/C-H region, the Carbonyl/Amide region, and the Fingerprint/C-F region.

Comparative Spectral Data Table

Data synthesized from structural fragment analysis of benzamides and fluorinated anilines [1, 2].

Functional GroupVibration ModeTarget Compound (cm⁻¹)Alternative: 2,4-Difluoroaniline (Precursor)Alternative: 3-Aminobenzoic Acid (Precursor)Specificity Note
Amine (Primary)

/

3450 / 3360 (Doublet)3420 / 3340~3400 (Broad overlap)The target shows a distinct doublet; precursors lack the amide environment.
Amide A

3280 - 3320 (Sharp)AbsentAbsentCritical for confirming amide bond formation.
Amide I

1650 - 1660 Absent1680 - 1700 (Acid C=O)The target C=O is lower frequency due to conjugation with the phenyl ring.
Amide II

+

1530 - 1550 1620 (Amine Scissor)AbsentDistinguishes secondary amide from primary amine scissoring.
Aromatic Ring

1590 - 1610 1500 - 16001580 - 1600Overlapping, but intensity varies with fluorination.
Fluoro-Arene

1100 - 1250 (Strong)1100 - 1280AbsentMultiple strong bands confirm the difluoro ring presence.
Out-of-Plane

800 - 860 ~840 (1,2,4-sub)~750 (1,3-sub)Confirms the substitution pattern of the rings.

Technical Insight: The presence of the Amide I band at ~1655 cm⁻¹ combined with the disappearance of the broad carboxylic O-H stretch (2500–3300 cm⁻¹) of the 3-aminobenzoic acid is the primary "Go/No-Go" QC metric for synthesis success.

Mechanistic Assignment & Pathway

The following diagram illustrates the logical flow for assigning peaks and validating the structure against potential impurities.

IR_Assignment_Logic Start Raw IR Spectrum (ATR Mode) Region1 Check 1640-1690 cm⁻¹ (Carbonyl Region) Start->Region1 Region2 Check 3200-3500 cm⁻¹ (N-H Region) Start->Region2 Region3 Check 1000-1300 cm⁻¹ (Fingerprint) Start->Region3 AmideI_Present Band at ~1655 cm⁻¹? (Amide I) Region1->AmideI_Present Yes Acid_Present Band at >1680 cm⁻¹ + Broad OH? Region1->Acid_Present Shifted High Amine_Doublet Doublet (3350/3450)? + Sharp Singlet (3300)? Region2->Amine_Doublet 3 Bands Total Only_Doublet Only Doublet? (No Amide NH) Region2->Only_Doublet 2 Bands Only CF_Signal Strong Bands 1100-1250 cm⁻¹? Region3->CF_Signal Result_Product CONFIRMED: 3-Amino-N-(2,4-difluorophenyl)benzamide AmideI_Present->Result_Product Result_StartMat IMPURITY: Starting Material Residual Acid_Present->Result_StartMat Amine_Doublet->Result_Product Only_Doublet->Result_StartMat CF_Signal->Result_Product

Figure 1: Logical decision tree for validating the target compound using IR spectral features. Note the critical differentiation between the Amide I band and the precursor Acid Carbonyl.

Experimental Protocol: ATR-FTIR

Objective: Rapid identification and purity assessment of solid 3-amino-N-(2,4-difluorophenyl)benzamide.

Method Selection: Attenuated Total Reflectance (ATR) is superior to KBr pellets for this application due to the crystalline nature of benzamides, which can undergo polymorphic transitions under the high pressure of KBr pressing [3].

Step-by-Step Workflow
  • Instrument Prep:

    • Ensure the ATR crystal (Diamond or ZnSe) is clean.

    • Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Place ~2-5 mg of the solid sample onto the crystal center.

    • Critical Step: Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80-100 N). Poor contact results in weak C-H signals and distorted relative intensities.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulation: 32 or 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Post-Processing:

    • Apply Automatic Baseline Correction.

    • Optional: Apply ATR Correction (if comparing to library transmission spectra), though for direct QC comparison, raw ATR data is preferred.

Self-Validating Check
  • Validity Criterion: The absorbance of the Amide I peak (~1655 cm⁻¹) should be between 0.2 and 0.8 A. If <0.1, increase pressure. If >1.5, the detector is saturating (unlikely in ATR, but possible with thick films).

Performance Comparison: IR vs. Alternatives

Why use IR over NMR or Mass Spec for this specific stage?

FeatureIR Spectroscopy (ATR) 1H NMR LC-MS
Differentiation of Isomers High (Fingerprint region 800-1400 cm⁻¹ is unique for 2,4- vs 2,5-difluoro)Medium (Requires careful coupling constant analysis)Low (Identical Mass)
Throughput < 2 mins/sample ~15 mins/sample (prep + run)~10 mins/sample
Polymorph Detection Excellent (Solid state technique)N/A (Solution state)N/A
Cost per Run NegligibleHigh (Solvents/Tubes)Medium (Solvents/Columns)

References

  • N-(2,4-difluorophenyl)-2-fluorobenzamide Crystal Structure & IR. MDPI Molbank. (2021). Provides comparative IR data for the N-(2,4-difluorophenyl)benzamide core.

  • Infrared Spectroscopy of Substituted Benzamides.Spectrochimica Acta Part A. General assignment rules for Amide I/II shifts in benzanilides.
  • ATR vs. Transmission IR. UCLA Chemistry Instrumentation Guides. Comparison of sampling techniques for solid organic amides.

  • 3-Amino Benzamide Properties. Cayman Chemical. Structural data for the 3-aminobenzamide fragment.

X-ray diffraction (XRD) data for 3-amino-N-(2,4-difluorophenyl)benzamide crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of histone deacetylase (HDAC) inhibitors and related benzamide-based therapeutics, the 3-amino-N-(2,4-difluorophenyl)benzamide moiety serves as a critical scaffold (often an intermediate for compounds like Tucidinostat analogs).

This guide compares the solid-state performance of this specific crystalline scaffold against its structural analogs and amorphous counterparts. Unlike standard datasheets, we focus on the comparative crystallographic signature —specifically how to distinguish the target 3-amino structure from its positional isomers (4-amino impurities) and how to validate its phase purity using X-ray Diffraction (XRD).

Key Insight: The difluorophenyl ring induces specific stacking interactions (π-stacking) that dominate the lattice energy. Understanding these interactions via the provided analog data is essential for controlling polymorphism during scale-up.

Comparative Structural Analysis

To rigorously evaluate the crystal structure, we compare the target molecule against a Validated Structural Analog (Fo24) . Because the exact proprietary unit cell of the 3-amino derivative is often restricted in open literature, we use the N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) structure as the baseline reference model for the packing motif.

Table 1: Structural Parameters & Performance Comparison
FeatureReference Analog (Fo24) [1]Target: 3-amino-N-(2,4-difluorophenyl)benzamide (Predicted/Empirical)Implication for Development
Crystal System MonoclinicMonoclinic / Triclinic (Likely)Lower symmetry often correlates with lower solubility but higher stability.
Space Group Pn (No.[1][2][3] 7)P2₁/c or P-1Centrosymmetric packing is favored for the amino-derivative due to H-bond pairing.
Unit Cell (

)
5.6756(3) Å~5.8 - 6.2 Å (Expanded)Amino group adds steric bulk and H-bond spacing.
Unit Cell (

)
4.9829(2) Å~5.0 - 5.5 ÅShort axis usually indicates the π-stacking direction.
Unit Cell (

)
19.3064(12) Å~20.0 - 22.0 ÅLong axis accommodates the benzamide length.
Packing Motif 1D Amide–Amide Chains2D/3D H-Bond NetworkThe 3-amino group acts as an extra H-donor, likely cross-linking the 1D chains, increasing melting point.
Key Interaction Intramolecular N-H[2][4]···FIntermolecular NH₂···O=CThe amino group competes for H-bonding, potentially disrupting the planar conformation seen in Fo24.

Technical Note: The Fo24 analog exhibits a "ribbon" structure driven by amide-amide hydrogen bonds along the


-axis [1]. The introduction of the 3-amino group in the target molecule typically introduces a secondary hydrogen bonding axis, transforming these ribbons into sheets. This transition is detectable in PXRD by the appearance of low-angle peaks (

) corresponding to the inter-sheet spacing.

Experimental Protocols

To generate the comparative data required for Investigational New Drug (IND) filings, follow this self-validating workflow.

Protocol A: Single Crystal Growth (Solvent Diffusion)

Objective: Obtain high-quality crystals suitable for SC-XRD to resolve the 3-amino vs. 4-amino isomer question.

  • Dissolution: Dissolve 20 mg of the crude 3-amino-N-(2,4-difluorophenyl)benzamide in 2 mL of Tetrahydrofuran (THF) . Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter.

  • Antisolvent Layering: Carefully layer 4 mL of n-Heptane on top of the THF solution in a narrow scintillation vial. Do not mix.

  • Incubation: Seal with Parafilm (poke 1 small hole) and store at 4°C in a vibration-free environment for 72–96 hours.

  • Harvesting: Crystals will form at the interface. Look for prism or plate morphologies. Needles often indicate rapid precipitation (lower quality).

Protocol B: Powder X-Ray Diffraction (PXRD) for Phase Purity

Objective: Distinguish the crystalline target from amorphous material and identify polymorphic impurities.

  • Sample Prep: Lightly grind ~50 mg of sample using an agate mortar to minimize preferred orientation. Mount on a zero-background silicon holder.

  • Instrument Settings (Standard Cu K

    
    ): 
    
    • Voltage/Current: 40 kV / 40 mA.

    • Geometry: Bragg-Brentano.

    • Scan Range: 3° to 40°

      
      .
      
    • Step Size: 0.02°.

    • Scan Speed: 2°/min (for high resolution).

  • Data Validation (The "Fingerprint" Region):

    • Focus on the 18°–25°

      
        region. This is where 
      
      
      
      -stacking reflections typically appear for benzamides.
    • Pass Criteria: Sharp, distinct peaks with FWHM < 0.15°.

    • Fail Criteria: Halo (amorphous) or split peaks (mixed polymorphs).

Comparative Characterization Workflow

The following diagram illustrates the decision logic for characterizing this scaffold, specifically addressing the risk of isomeric impurities (3-amino vs 4-amino) which have distinct XRD signatures due to symmetry differences.

XRD_Characterization Start Crude 3-amino-N-(2,4-difluorophenyl)benzamide PXRD Run Powder XRD (PXRD) Range: 3-40° 2θ Start->PXRD Analysis Analyze Low-Angle Peaks (< 10° 2θ) PXRD->Analysis Decision1 Sharp Peaks Present? Analysis->Decision1 Amorphous Result: Amorphous / Disordered Action: Recrystallize (Slow Evap) Decision1->Amorphous No (Halo) Crystalline Result: Crystalline Phase Decision1->Crystalline Yes Compare Compare vs. Calculated Patterns (Isomer Differentiation) Crystalline->Compare Isomer3 Target: 3-Amino Isomer (Lower Symmetry Packing) Compare->Isomer3 Match Form A Isomer4 Impurity: 4-Amino Isomer (Higher Symmetry/Centrosymmetric) Compare->Isomer4 Match Form B

Figure 1: Logic flow for distinguishing the target benzamide structure from amorphous forms and isomeric impurities using XRD.

Mechanistic Discussion: Fluorine's Role in Packing

The "performance" of this crystal structure is heavily dictated by the 2,4-difluoro substitution .

  • Planarity & Locking: As seen in the Fo24 analog [1], the ortho-fluorine (F2) often forms an intramolecular contact with the amide hydrogen (N-H···F). This "locks" the phenyl ring relative to the amide group, enforcing a planar conformation (torsion angle < 25°).

  • Solubility Implications: This planarity facilitates tight

    
    -
    
    
    
    stacking (inter-centroid distances ~3.8 Å).
    • Result: The crystalline form is likely to have very low aqueous solubility compared to non-fluorinated analogs.

    • Recommendation: For drug delivery, if the XRD confirms a highly crystalline high-melting polymorph, consider creating an amorphous solid dispersion (ASD) .

  • Differentiation from 4-amino isomer:

    • The 3-amino substituent creates an asymmetric "kink" in the molecular shape, preventing the highly symmetric "herringbone" packing often seen in para-substituted (4-amino) benzamides.

    • XRD Signature: Expect the 3-amino derivative to show more complex splitting in the

      
       range compared to the simpler pattern of the 4-amino isomer.
      

References

  • Hehir, N., & Gallagher, J. F. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2024(1), M1777.

  • Gowda, B. T., et al. (2008).[5] Polymorphism in N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E.

  • Cambridge Crystallographic Data Centre (CSD). Search for Fluorinated Benzamides.

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for interpreting benzamide packing).

Sources

Safety Operating Guide

Personal protective equipment for handling 3-amino-N-(2,4-difluorophenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3-amino-N-(2,4-difluorophenyl)benzamide is a functionalized bis-aryl amide commonly used as a scaffold in medicinal chemistry, particularly for kinase inhibitor synthesis. Its structure combines an aniline moiety with a fluorinated aromatic ring.

The Safety Paradox: While often lacking a specific, globally harmonized SDS for acute toxicity, this compound must be treated as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate. The presence of the 2,4-difluorophenyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability and toxicity compared to non-fluorinated analogues.

Immediate Critical Hazards:

  • Respiratory Sensitization: High risk of inhalation toxicity due to fine particulate nature.

  • Static Discharge: Dry benzamide powders are prone to static buildup; risk of dispersal during weighing.

  • Unknown Chronic Toxicity: Treat as a potential reproductive toxin and specific target organ toxicant (STOT) based on structural activity relationships (SAR) of similar fluorinated anilides.

Risk Assessment & Control Banding

In the absence of a specific Occupational Exposure Limit (OEL), we apply Control Banding logic.

ParameterClassificationRationale
Physical State Solid (Crystalline Powder)High dust potential; electrostatic.
Hazard Group Band 3 (Potent) Structural alerts for sensitization (aniline) and persistence (fluorine).
Target OEL 10 – 100 µg/m³ Default containment band for uncharacterized bioactive intermediates.
Skin Absorption High Fluorination increases lipid solubility; carrier solvents (DMSO) accelerate absorption.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard "lab coat and glasses" is insufficient due to the sensitization risk.

A. The Barrier System (Table)
Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory Primary: Fume HoodSecondary: N95/P100Mandatory: All open handling must occur inside a certified chemical fume hood. Backup: If working outside a hood (e.g., equipment maintenance), a fit-tested P100 particulate respirator is required.
Ocular Chemical Goggles Do not use safety glasses. Fine benzamide dust can bypass side shields. Indirect-vent goggles (ANSI Z87.1+) provide a seal against airborne particulates.
Dermal (Hands) Double Nitrile Layer 1: 4-mil Nitrile (Tactility).Layer 2: 5-8 mil Extended Cuff Nitrile (Protection).Note: Fluorinated organics can permeate thin nitrile. Change outer gloves every 60 mins or immediately upon splash.
Dermal (Body) Tyvek® Sleeves or Lab Coat Standard cotton coats absorb dust. Use disposable Tyvek® arm sleeves or a front-closing chemically resistant gown to prevent cuff contamination.
B. PPE Decision Logic (Visualization)

PPE_Logic Figure 1: PPE Selection Logic based on Physical State Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Solid_PPE Risk: Dust Inhalation Req: Fume Hood + Goggles + Double Nitrile Solid->Solid_PPE Liquid_PPE Risk: Skin Absorption Req: Splash Goggles + Chem-Resistant Apron Liquid->Liquid_PPE Static Use Ionizing Bar/Gun Solid_PPE->Static Glove_Check Check Solvent Breakthrough (DCM requires laminate gloves) Liquid_PPE->Glove_Check

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs when the container is opened, and dry powder is disturbed.

  • Engineering Setup: Verify Fume Hood face velocity is >100 fpm (0.5 m/s). Clear the deck of unnecessary clutter.

  • Static Control: Place an anti-static mat or use a localized ionizing bar inside the hood. Benzamides are organic crystals that generate significant static charge, causing "jumping" powder.

  • Transfer:

    • Use a disposable anti-static spatula.

    • Do not pour from the bottle. Transfer small amounts into a pre-tared vial.

    • Technique: Keep the receiving vial as close to the source container as possible (minimize travel distance).

  • Decontamination: Wipe the exterior of the source container and the balance with a solvent-dampened wipe (Ethanol or Isopropanol) before removing hands from the hood.

Phase 2: Solubilization

Once dissolved, the hazard profile shifts to the solvent's properties, but the solute aids skin permeation.

  • Solvent Choice: If using DMSO or DMF , be aware that these solvents are "skin vehicles"—they will carry the fluorinated benzamide through the skin and into the bloodstream rapidly.

  • Glove Protocol: If using Dichloromethane (DCM) , nitrile gloves offer <5 minutes of protection. You must use Silver Shield (Laminate) gloves or double-glove and change immediately upon contact.

Waste Disposal & Deactivation

Strict adherence to Halogenated Waste protocols is required due to the Fluorine content.

A. Waste Classification

This compound falls under Halogenated Organic Waste .[1]

  • Do NOT mix with general organic waste (non-halogenated) if your facility segregates them (cost and incineration method differ).[2]

  • Do NOT mix with acidic waste streams.[3][4] While benzamides are generally stable, fluorinated compounds can release HF under extreme acidic pyrolysis conditions.

B. Disposal Decision Tree

Waste_Disposal Figure 2: Waste Stream Segregation for Fluorinated Benzamides Waste Waste Generation Type Type? Waste->Type Solid_Waste Solid (Contaminated Wipes/Powder) Type->Solid_Waste Liquid_Waste Liquid (Mother Liquor) Type->Liquid_Waste Bin_Solid Double Bag -> Solid Hazardous Waste Bin Solid_Waste->Bin_Solid Check_Hal Halogenated? Liquid_Waste->Check_Hal Halo_Stream Container: Halogenated Organics (Green Label) Check_Hal->Halo_Stream Yes (Contains Fluorine)

C. Spill Response (Solid)
  • Evacuate the immediate area if the spill is outside the hood (> 500 mg).

  • Don PPE: N95/P100 respirator, goggles, double gloves.

  • Contain: Cover spill with a damp paper towel (to prevent dust dispersal).

  • Clean: Scoop up damp material. Wipe area 3x with Ethanol.

  • Dispose: All cleanup materials go into Hazardous Solid Waste , not trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[5] United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzamide derivatives (General Registration Data). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(2,4-difluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(2,4-difluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.